2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Description
BenchChem offers high-quality 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZDVVTYIWCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280371 | |
| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37924-67-7 | |
| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Bromo-1,2-benzisoxazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisoxazole-3-acetic acid, α-bromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid chemical structure and properties
Role: Critical Intermediate & Pharmacophore Building Block CAS: 37924-67-7 Molecular Formula: C₉H₆BrNO₃ Molecular Weight: 256.05 g/mol
Executive Summary
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a specialized heterocyclic building block, primarily recognized as the pivotal "lynchpin" intermediate in the synthesis of Zonisamide (a broad-spectrum anticonvulsant). Structurally, it consists of a 1,2-benzisoxazole ring substituted at the 3-position with a reactive
This compound exhibits dual reactivity:
-
Electrophilic Potential: The
-carbon is highly activated by both the bromine atom and the electron-withdrawing benzisoxazole ring, facilitating nucleophilic substitution. -
Decarboxylative Instability: The carboxylic acid group is prone to decarboxylation under thermal or acidic conditions, yielding 3-(bromomethyl)-1,2-benzisoxazole.
For drug development professionals, mastering the handling of this compound is essential for accessing the 3-substituted benzisoxazole chemical space, a scaffold frequently associated with antipsychotic (e.g., Risperidone) and antiepileptic activity.
Chemical Identity & Structural Properties[2][3][4][5][6][7]
The stability and reactivity of this molecule are governed by the electronic influence of the isoxazole ring on the exocyclic alkyl chain.
Table 1: Physicochemical Profile
| Property | Value / Description |
| Appearance | Light yellow crystalline solid |
| Melting Point | Decomposes upon melting (Decarboxylation typically occurs >100°C or in refluxing acidic media) |
| Solubility | Soluble in MeOH, THF, DCM, Ethyl Acetate; slightly soluble in water |
| pKa (Predicted) | ~3.60 (Acidic due to electron-withdrawing Br and Heterocycle) |
| Stability | Hygroscopic; Light-sensitive; Prone to thermal decarboxylation |
| Reactivity Class |
Structural Visualization
The following diagram illustrates the core structure and the electronic vectors that drive its reactivity.
Figure 1: Structural decomposition highlighting the electron-withdrawing nature of the core ring which activates the alpha-carbon for both substitution and decarboxylation.
Synthesis & Manufacturing Protocol
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a classic example of ring transformation followed by functionalization . The most robust route begins with 4-hydroxycoumarin, which undergoes ring opening and rearrangement with hydroxylamine.
Reaction Pathway[2][7][9]
-
Precursor Synthesis: 4-Hydroxycoumarin +
1,2-Benzisoxazole-3-acetic acid. -
Target Synthesis (Bromination): 1,2-Benzisoxazole-3-acetic acid +
Target Compound .
Detailed Experimental Protocol (Self-Validating)
Note: This protocol involves handling bromine (highly toxic/corrosive) and lachrymatory intermediates. Work in a fume hood.
Step 1: Preparation of the Precursor
-
Reagents: 4-Hydroxycoumarin (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.2 eq), Methanol/Water.
-
Procedure: Reflux 4-hydroxycoumarin with hydroxylamine in buffered methanol. The coumarin ring opens and recyclizes to form 1,2-benzisoxazole-3-acetic acid (m.p. ~123°C).
-
Validation: Monitor disappearance of coumarin by TLC (UV active). Product precipitates upon acidification.
Step 2: Selective
-Bromination (The Critical Step)
This step requires precise temperature control to prevent decarboxylation of the product in situ.
-
Reagents:
-
1,2-Benzisoxazole-3-acetic acid (10.0 g, 56.5 mmol)
-
Acetic Acid (Glacial, 40 mL)
-
Bromine (
, 9.0 g, 56.5 mmol)
-
-
Apparatus: 3-neck round bottom flask, addition funnel, thermometer, reflux condenser with caustic scrubber (for HBr).
Methodology:
-
Dissolution: Suspend the starting acetic acid derivative in glacial acetic acid at room temperature (20–25°C).
-
Addition: Add liquid bromine dropwise over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature below 45°C . Higher temperatures accelerate premature decarboxylation.
-
-
Reaction: Stir at 40–45°C for 2–3 hours. The red color of bromine should fade to a light orange/yellow.
-
Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.
-
Isolation: The target 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid will precipitate as a light yellow solid. Filter, wash with cold water to remove residual acid/HBr, and dry under vacuum at ambient temperature (do not heat).
-
Yield: Expected 85–90%.
Validation Criteria:
-
TLC: Shift in
compared to non-brominated precursor. -
Visual: Loss of deep bromine color indicates consumption of reagent.
Reactivity & Applications (Zonisamide Pathway)
The primary utility of this compound is its conversion to 3-(bromomethyl)-1,2-benzisoxazole via decarboxylation. This bromomethyl species is the direct precursor to Zonisamide.
Pathway Diagram
The following flowchart maps the transformation from the bromoacid to the final drug substance.
Figure 2: The synthetic lineage from the target bromoacid to Zonisamide.[2] The decarboxylation step is often performed immediately after bromination without isolating the acid in large-scale manufacturing.
Alternative Applications
Beyond Zonisamide, the
-
Nucleophilic Substitution: Reaction with amines or thiols to generate diverse libraries of 3-substituted benzisoxazoles.
-
Esterification: Formation of esters to protect the acid while modifying the ring, followed by hydrolysis.
Safety & Handling Guidelines
Hazard Classification:
-
Skin/Eye Corrosive:
-Halo acids are potent irritants and can cause severe burns. -
Lachrymator: Vapors may cause eye irritation and tearing.
-
Acute Toxicity: Harmful if swallowed (H302).
Storage Protocol:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Keep under inert gas (Argon/Nitrogen). Moisture can lead to hydrolysis; light can accelerate decomposition.
-
Container: Amber glass vials to prevent photolytic degradation.
References
-
Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazoles.[3][4][5] Synthesis of Zonisamide. Chemical and Pharmaceutical Bulletin, 24(4), 632-643. Link
-
Dipharma S.p.A. (2007). Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.[6] U.S. Patent No.[6] 7,291,742.[6] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6227, Bromoacetic acid (General Reactivity Reference).Link
-
Sigma-Aldrich. (2024).[7] Product Specification: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.[1][7]Link[1]
Sources
- 1. 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid [sigmaaldrich.com]
- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzisoxazoles | Fisher Scientific [fishersci.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 7. 2-(BENZO[D]ISOXAZOL-3-YL)-2-BROMOACETIC ACID | 37924-67-7 [sigmaaldrich.com]
Technical Guide: CAS 37924-67-7 (α-Bromo-1,2-benzisoxazole-3-acetic Acid)
[1][2][3]
Executive Summary
CAS 37924-67-7 , chemically identified as α-Bromo-1,2-benzisoxazole-3-acetic acid (or 2-(1,2-benzisoxazol-3-yl)-2-bromoacetic acid), is a critical synthetic intermediate used primarily in the pharmaceutical manufacturing of Zonisamide (a sulfonamide anticonvulsant approved for adjunctive therapy in partial seizures).
This compound represents a transient but pivotal "bridge" molecule in the process chemistry of benzisoxazole derivatives. It is formed via the bromination of 1,2-benzisoxazole-3-acetic acid and typically undergoes subsequent decarboxylation to yield 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9), the direct precursor to the Zonisamide side chain.
Therapeutic Relevance:
-
Target API: Zonisamide (Zonegran).
-
Drug Class: Anticonvulsant / Carbonic Anhydrase Inhibitor.
-
Mechanism: Blockade of voltage-sensitive sodium and T-type calcium channels.
Physicochemical Profile
The following data consolidates the physical properties of CAS 37924-67-7.[1] Note that as a reactive process intermediate, it is often generated in situ or isolated as a crude solid before immediate downstream processing.
Table 1: Key Chemical Identifiers & Properties
| Property | Specification |
| CAS Number | 37924-67-7 |
| Chemical Name | α-Bromo-1,2-benzisoxazole-3-acetic acid |
| Synonyms | 2-(1,2-Benzisoxazol-3-yl)-2-bromoacetic acid; 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid |
| Molecular Formula | C |
| Molecular Weight | 256.05 g/mol |
| Appearance | Light yellow to off-white crystalline solid |
| Melting Point | Distinct solid phase; typically decomposes/decarboxylates upon heating >65°C |
| Solubility | Soluble in Acetic Acid, Methanol, DMSO; Insoluble in Water |
| Stability | Hygroscopic; Light-sensitive (degrades to liberate Br |
Solubility & Reactivity Context
-
Solvent Compatibility: The compound shows high solubility in glacial acetic acid, which is frequently the solvent of choice for its synthesis (bromination reaction).
-
Aqueous Instability: Like many α-halo acids, it is prone to hydrolysis or decarboxylation in aqueous environments, particularly at elevated temperatures or non-neutral pH.
-
Lipophilicity: The benzisoxazole core confers significant lipophilicity, while the carboxylic acid moiety allows for pH-dependent solubility manipulation (soluble in basic organic layers, though this risks degradation).
Synthesis & Process Chemistry
The generation of CAS 37924-67-7 is the first step in the "bromination-decarboxylation" sequence used to functionalize the C3 position of the benzisoxazole ring.
Reaction Pathway[4]
-
Precursor: 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3).
-
Bromination: Reaction with molecular bromine (Br
) in acetic acid or dioxane to form CAS 37924-67-7 . -
Decarboxylation: Heating the α-bromo acid facilitates the loss of CO
, yielding 3-(bromomethyl)-1,2-benzisoxazole (CAS 37924-85-9). -
Functionalization: The bromomethyl derivative is then reacted with sodium bisulfite and POCl
to form the sulfonyl chloride, which is ammonolyzed to produce Zonisamide .
Experimental Methodology (General Protocol)
-
Step 1 (Bromination): Dissolve 1,2-benzisoxazole-3-acetic acid in glacial acetic acid. Add Br
dropwise at 40–50°C. Stir until the color of bromine fades, indicating consumption. -
Step 2 (Isolation/Conversion): The mixture is often heated to reflux to drive the decarboxylation immediately, converting the transient CAS 37924-67-7 directly into the more stable bromomethyl derivative (CAS 37924-85-9), which crystallizes upon cooling or water addition.
Visualization: Zonisamide Synthesis Pathway
Caption: Synthetic route from benzisoxazole precursor to Zonisamide, highlighting the transient role of CAS 37924-67-7.
Handling & Safety (E-E-A-T)
As a halogenated organic acid, CAS 37924-67-7 poses specific safety risks that must be managed in a research or industrial setting.
Hazard Identification
-
Corrosivity: α-Bromo acids are potent irritants and can cause severe skin and eye burns. They are lachrymators (tear-inducing).
-
Toxicity: Harmful if swallowed. The bromine moiety can hydrolyze to form HBr, adding an inhalation hazard.
Storage & Stability Protocols
-
Temperature: Store at 2–8°C (Refrigerated). Room temperature storage may accelerate decarboxylation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.
-
Container: Amber glass vials to protect from light.
References
-
US Patent 2005/0267074 A1 . Process for the preparation of 1,2-benzisoxazole derivatives. (Describes the bromination and decarboxylation sequence). Link
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[2] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Zonisamide Intermediates. Link
-
Alfa Chemistry . 3-(Bromomethyl)-1,2-benzisoxazole Properties & Synthesis. (Provides data on the downstream product CAS 37924-85-9). Link
Technical Guide: Role of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic Acid in Zonisamide Synthesis
The following technical guide details the role, synthesis, and critical application of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (often referred to as
Executive Summary
In the synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid serves as a pivotal, albeit often transient, intermediate in the "Bromination-Decarboxylation" pathway . Unlike modern direct sulfonation routes, this pathway utilizes the bromoacetic acid derivative to facilitate a chain-shortening decarboxylation. This transformation converts the two-carbon acetic acid side chain of the precursor (1,2-benzisoxazole-3-acetic acid, BOA) into a reactive bromomethyl group, enabling subsequent nucleophilic substitution to form the methanesulfonate core.
This guide analyzes the mechanistic causality of this intermediate, provides a self-validating experimental protocol for its generation and consumption, and outlines the critical quality attributes (CQAs) necessary for impurity control.
Mechanistic Role in the Synthetic Pathway
The synthesis of Zonisamide presents a specific challenge: installing a sulfonamide group on a methyl carbon attached to the benzisoxazole ring. The starting material, 1,2-benzisoxazole-3-acetic acid (BOA), possesses a two-carbon side chain (
The role of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is to function as the activation switch for oxidative decarboxylation.
The Chemical Cascade
-
Activation: The
-carbon of BOA is brominated.[1] The electron-withdrawing nature of the bromine atom weakens the adjacent C-C bond of the carboxyl group. -
Chain Shortening (Decarboxylation): Under thermal conditions, the bromoacetic acid derivative undergoes decarboxylation. The bromine atom stabilizes the transition state, facilitating the loss of
. -
Functionalization: The result is 3-(bromomethyl)-1,2-benzisoxazole , a highly reactive alkyl halide ready for nucleophilic attack by sodium sulfite (
).
Pathway Comparison
| Feature | Bromination-Decarboxylation Route | Direct Sulfonation Route (Modern) |
| Key Intermediate | 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid | 1,2-Benzisoxazole-3-methanesulfonic acid |
| Mechanism | Radical/Electrophilic Halogenation | Electrophilic Aromatic Substitution (Sulfonation) |
| Reagents | Bromine ( | Chlorosulfonic Acid ( |
| By-products | Sulfuric acid waste, disulfonated impurities | |
| Utility | High specificity for mono-functionalization | Economical, but risk of ring sulfonation |
Experimental Protocol: Synthesis and Conversion
Safety Warning: This protocol involves the use of Bromine (
Stage 1: -Bromination of BOA
Objective: Selective bromination of the methylene bridge without ring bromination.
-
Reagents:
-
1,2-Benzisoxazole-3-acetic acid (BOA): 1.0 eq
-
Bromine (
): 1.05 eq -
1,4-Dioxane (Solvent): 10 Volumes
-
Acetic Acid (Catalyst): 0.1 Volumes
-
-
Procedure:
-
Dissolution: Charge BOA and 1,4-dioxane into a glass-lined reactor. Stir until fully dissolved at 25°C.
-
Addition: Add Acetic Acid. Cool the mixture to 10–15°C to suppress ring bromination.
-
Bromination: Dropwise add the solution of Bromine in Dioxane over 60 minutes. Maintain internal temperature
.-
Mechanistic Note: The slow addition prevents high local concentrations of
, which could lead to bromination of the benzene ring (impurity generation).
-
-
Monitoring: Monitor reaction progress via HPLC. The target is the conversion of BOA to 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid .
-
Stop Criteria: < 2.0% unreacted BOA.
-
-
Stage 2: Decarboxylation to 3-Bromomethyl-1,2-benzisoxazole
Objective: Thermal removal of
-
Procedure:
-
Heating: Slowly raise the temperature of the reaction mixture from Stage 1 to reflux (approx. 100–105°C).
-
Gas Evolution: Observe the evolution of
gas. Ensure the condenser is efficient to reflux the solvent while venting gas through a scrubber (NaOH trap). -
Completion: Reflux for 2–4 hours. The 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is unstable at this temperature and converts quantitatively to 3-bromomethyl-1,2-benzisoxazole.
-
Isolation: Cool to 20°C. Quench with aqueous sodium bisulfite to remove trace bromine. Extract with Ethyl Acetate or proceed directly to sulfonation if using a biphasic system.
-
Stage 3: Conversion to Sulfonate (Zonisamide Precursor)
-
Reagents: Sodium Sulfite (
), Water.[2] -
Action: The isolated 3-bromomethyl intermediate is refluxed with aqueous sodium sulfite. The bromine is displaced by the sulfite group (
), yielding Sodium 1,2-benzisoxazole-3-methanesulfonate (BOS-Na).[3]
Critical Quality Attributes (CQAs) & Impurity Control
The quality of the final drug substance depends heavily on controlling the behavior of the bromoacetic acid intermediate.
| Impurity / Risk | Origin | Control Strategy |
| Ring-Brominated Species | Over-bromination during Stage 1. | Maintain low temperature (< 20°C) during |
| Unreacted BOA | Incomplete bromination. | Ensure adequate reaction time. Unreacted BOA will not decarboxylate easily and will carry over as a difficult-to-remove acid impurity. |
| Hydrolysis Products | Moisture reacting with the bromo-acid. | Use anhydrous 1,4-Dioxane. The bromoacetic acid moiety is susceptible to hydrolysis to the |
| Dimer Formation | Radical coupling during decarboxylation. | Maintain efficient agitation and inert atmosphere ( |
Visualizing the Reaction Pathway
The following diagram illustrates the specific role of the bromoacetic acid derivative as the branching point for decarboxylation.
Caption: The "Bromination-Decarboxylation" pathway highlighting the transient bromoacetic acid intermediate.
References
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1, 2-benzisoxazole derivatives.[1][2][3][4][5][6][7][8][9][10][11] VI. Synthesis of 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives and their anticonvulsant activities. Chemical and Pharmaceutical Bulletin , 27(7), 1682-1687. Link
-
Uno, H., & Kurokawa, M. (1978).[8] Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives.[1][2][3][4][5][6][7][8][9][10][11] V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Chemical and Pharmaceutical Bulletin , 26(11), 3498-3503. Link
-
Uno, H., et al. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same. US Patent 4,172,896 .[1][2][4][6][12] Dainippon Pharmaceutical Co.[2][4][6][12] Link
-
Adger, B. M., et al. (2007).[1] Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. US Patent 7,291,742 .[1] Dipharma S.P.A.[6] Link
-
Chem-Impex Intern
-Bromo-1,2-benzisoxazole-3-acetic acid Product Page. Chem-Impex . Link
Sources
- 1. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents [patents.google.com]
- 2. Zonisamide, E-2090, CI-912, AD-810, Zonegran, Excegran-药物合成数据库 [drugfuture.com]
- 3. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 6. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
- 7. (PDF) On 1,2-benzisoxazole-3-acetic acid [academia.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 10. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 11. CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 12. US6841683B2 - Sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms - Google Patents [patents.google.com]
Technical Guide: Alpha-Bromination of Benzisoxazole-3-acetic Acid
The following technical guide details the alpha-bromination mechanism of 1,2-benzisoxazole-3-acetic acid (BIAA), a critical intermediate in the synthesis of the anticonvulsant Zonisamide.
Part 1: Strategic Context & Application
1,2-Benzisoxazole-3-acetic acid (BIAA) serves as the primary scaffold for the synthesis of Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[1] The transformation of BIAA into the active pharmaceutical ingredient requires the functionalization of the alpha-methylene carbon.
The most efficient synthetic route involves electrophilic alpha-bromination followed by decarboxylation to yield 3-(bromomethyl)-1,2-benzisoxazole . This bromomethyl intermediate is subsequently sulfonated and aminated to produce Zonisamide.
Key Reaction Pathway[1][2]
-
Substrate: 1,2-Benzisoxazole-3-acetic acid (BIAA).[2]
-
Reagent: Bromine (
) in Glacial Acetic Acid (AcOH) or Dioxane. -
Intermediate:
-Bromo-1,2-benzisoxazole-3-acetic acid.[3] -
Product: 3-(Bromomethyl)-1,2-benzisoxazole (via thermal decarboxylation).[3]
Part 2: Mechanistic Analysis
The conversion proceeds through an ionic mechanism governed by acid-catalyzed enolization, rather than a free-radical pathway. This distinction is critical for process control, as it dictates the exclusion of light and radical initiators to prevent side reactions.
Step 1: Acid-Catalyzed Enolization
The 1,2-benzisoxazole ring is electron-withdrawing, increasing the acidity of the C3-methylene protons. In the presence of glacial acetic acid (and HBr generated in situ), BIAA undergoes tautomerization to form the enol intermediate.
-
Causality: The protonation of the carbonyl oxygen lowers the activation energy for the deprotonation of the alpha-carbon.
-
Stability Note: The benzisoxazole ring is sensitive to base (Kemp elimination); therefore, acidic conditions are essential to maintain ring integrity.
Step 2: Electrophilic Bromination
The enol species acts as a nucleophile, attacking the diatomic bromine (
Step 3: Thermal Decarboxylation
The resulting
Pathway Visualization
Caption: Sequential mechanism transforming BIAA to the bromomethyl precursor via enolization and decarboxylation.[1][3][4][5][6][7]
Part 3: Experimental Protocol
This protocol is derived from the foundational work in Chem. Pharm. Bull. and optimized for reproducibility.
Reagents & Equipment[4][9]
-
Substrate: 1,2-Benzisoxazole-3-acetic acid (BIAA).[2]
-
Brominating Agent: Bromine (
) liquid. -
Solvent: Glacial Acetic Acid (AcOH) for bromination; Toluene for decarboxylation.
-
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, gas trap (for HBr/Br2 fumes).
Step-by-Step Methodology
Phase 1: Alpha-Bromination
-
Dissolution: Dissolve 0.1 mol of BIAA in 100 mL of glacial acetic acid in a reactor equipped with a stirrer and dropping funnel.
-
Addition: Heat the solution to 40–50°C . Slowly add 0.105 mol of Bromine (
) dropwise over 30 minutes.-
Observation: The red color of bromine should dissipate as it reacts, indicating enol consumption.
-
-
Reaction: Stir at 50°C for 2–4 hours. Monitor via TLC or HPLC for the consumption of BIAA.
-
Isolation: Pour the reaction mixture into ice-water. The
-bromo acid precipitate may form, or the mixture can be extracted with ethyl acetate.-
Note: Often, the crude
-bromo acid is used directly in the next step without extensive purification to prevent premature degradation.
-
Phase 2: Decarboxylation
-
Suspension: Suspend the crude
-bromo-1,2-benzisoxazole-3-acetic acid in Toluene (approx. 5-6 volumes). -
Reflux: Heat the mixture to reflux (
). -
Duration: Maintain reflux for 12–18 hours. Evolution of
gas will be observed. -
Work-up: Evaporate the toluene under reduced pressure. Dissolve the residue in Dichloromethane (DCM).
-
Purification: Wash the DCM solution with saturated Sodium Bicarbonate (
) to remove unreacted acid. Dry over and concentrate. -
Crystallization: Recrystallize from Ether/Hexane to obtain pure 3-(bromomethyl)-1,2-benzisoxazole.
Data Summary Table
| Parameter | Specification | Notes |
| Reaction Type | Electrophilic Substitution / Decarboxylation | Ionic mechanism (via Enol). |
| Temperature | 50°C (Bromination) / 110°C (Decarboxylation) | Control temp to avoid ring opening. |
| Yield | 60–75% (Overall) | Dependent on dryness of solvents. |
| Melting Point | 64–66°C | For 3-(bromomethyl)-1,2-benzisoxazole.[3] |
| Appearance | White to off-white crystalline solid | Turns yellow if traces of |
Part 4: Safety & Self-Validating Systems
Critical Safety Warnings
-
Lachrymator Hazard: 3-(Bromomethyl)-1,2-benzisoxazole is a potent alkylating agent and lachrymator. All operations must be performed in a high-efficiency fume hood.
-
Ring Stability: Avoid strong bases (e.g., NaOH, KOH) during the work-up of the intermediate, as the isoxazole ring is prone to Kemp elimination (cleavage of the N-O bond). Use mild bases like
.
Process Validation Checks
-
Colorimetric Endpoint: During bromination, the persistence of the red bromine color indicates the reaction has stalled or the enolization is rate-limiting. If color persists, add a catalytic amount of HBr to accelerate enolization.
-
Gas Evolution: During Phase 2, the cessation of bubbling (
) serves as a physical endpoint for the decarboxylation step.
References
-
Uno, H., Kurokawa, M., Natsuka, K., Yamato, Y., & Nishimura, H. (1976).[8] Studies on 3-Substituted 1,2-Benzisoxazole Derivatives.[1][2][3][5][6][7][8][9] Synthesis of 3-bromomethyl-1,2-benzisoxazole. Chemical & Pharmaceutical Bulletin, 24(4), 632–643.
-
Dainippon Pharmaceutical Co., Ltd. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same. US Patent 4,172,896.[1]
-
PrepChem. Synthesis of 3-bromomethyl-1,2-benzisoxazole.
Sources
- 1. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 2. (PDF) On 1,2-benzisoxazole-3-acetic acid [academia.edu]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of α-Bromo Acids with Benzisoxazole Rings: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactivity and a Privileged Scaffold
The benzisoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] Its aromaticity confers a degree of stability, making it an attractive building block in drug design.[1] Concurrently, α-bromo acids are highly valuable synthetic intermediates due to the reactivity of the bromine atom, which allows for a variety of subsequent chemical modifications.[3][4][5] The combination of these two moieties in a single molecule, α-bromo acids containing benzisoxazole rings, presents a unique set of opportunities and challenges in drug development.[6] While their inherent reactivity is beneficial for synthesis, it also raises critical questions about their stability, which is a key determinant of a drug candidate's viability, safety, and shelf-life.
This technical guide provides an in-depth analysis of the stability of α-bromo acids containing benzisoxazole rings. As a Senior Application Scientist, the aim is to offer not just a list of facts, but a cohesive understanding of the underlying chemical principles, practical experimental approaches for stability assessment, and the rationale behind these methodologies.
I. Fundamental Principles of Chemical Stability
The overall stability of an α-bromo acid containing a benzisoxazole ring is a composite of the intrinsic stabilities of the benzisoxazole ring system, the α-bromo acid functional group, and any potential interactions between them.
A. The Benzisoxazole Ring: An Aromatic Fortress with Potential Weaknesses
The 1,2-benzisoxazole ring system is an aromatic heterocycle, which generally implies significant stability.[1] However, this stability is not absolute and can be influenced by several factors:
-
pH: The isoxazole ring can be susceptible to base-catalyzed ring opening. For instance, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, demonstrates noticeable decomposition at basic pH (pH 10), with the rate of degradation increasing with temperature.[7] While leflunomide is not a benzisoxazole, this provides a relevant model for the potential lability of the isoxazole N-O bond under alkaline conditions.
-
Substituents: The electronic properties of substituents on the benzisoxazole ring can impact its stability. Electron-withdrawing groups can influence the electron density of the ring and potentially affect its susceptibility to nucleophilic attack.[2]
-
Photostability: Aromatic systems can be susceptible to photodegradation. While specific data on benzisoxazoles is limited in the initial search, it is a parameter that should be considered during forced degradation studies.[8]
B. The α-Bromo Acid Moiety: A Highly Reactive Functional Group
The α-bromo acid is characterized by a bromine atom attached to the carbon adjacent to a carboxylic acid group.[5] This arrangement leads to high reactivity, which is a double-edged sword:
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to SN2 reactions.[4] This reactivity is synthetically useful but also a primary pathway for degradation in the presence of nucleophiles (e.g., water, buffers).
-
Elimination Reactions: Under certain conditions, α-bromo acids can undergo elimination to form α,β-unsaturated carboxylic acids.[3]
-
Decarboxylation: While not as common, elevated temperatures can potentially lead to decarboxylation, especially if the resulting carbanion is stabilized.
-
Hydrolysis: The carboxylic acid group itself can participate in reactions, but the primary instability of this moiety stems from the α-bromine.
The following diagram illustrates the key reactive sites and potential degradation pathways for a generic α-bromo acid containing a benzisoxazole ring.
Caption: Key reactive sites and potential degradation pathways.
II. Experimental Assessment of Stability: A Forced Degradation Approach
To rigorously evaluate the stability of α-bromo acids containing benzisoxazole rings, a forced degradation (or stress testing) study is indispensable.[9][10][11] The goal of these studies is to accelerate the degradation process to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[12][13]
A. Rationale for Forced Degradation
Forced degradation studies are a regulatory requirement (ICH Q1A) and provide critical information for:
-
Elucidating Degradation Pathways: Understanding how the molecule degrades under various stress conditions.[11]
-
Identifying Degradation Products: Characterizing the chemical structures of impurities that may form during storage.
-
Developing Stability-Indicating Methods: Ensuring that the analytical method can accurately quantify the drug substance in the presence of its degradation products.[12]
-
Formulation and Packaging Development: Selecting excipients and packaging that minimize degradation.[13]
A typical forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[11]
B. Experimental Protocols for Forced Degradation Studies
The following are detailed, step-by-step methodologies for key forced degradation experiments.
1. Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)
-
Objective: To assess the susceptibility of the compound to hydrolysis.
-
Protocol:
-
Prepare stock solutions of the α-bromo acid containing a benzisoxazole ring in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 N HCl.
-
For basic hydrolysis, add an aliquot of the stock solution to 0.1 N NaOH.
-
For neutral hydrolysis, add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometric detection (LC-MS).[10]
-
2. Oxidative Stability
-
Objective: To evaluate the compound's sensitivity to oxidation.
-
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the reaction for a specified period, taking samples at various time intervals.
-
Analyze the samples by RP-HPLC.
-
3. Photostability
-
Objective: To determine the compound's stability under exposure to light.
-
Protocol (as per ICH Q1B guidelines):
-
Expose the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by RP-HPLC.
-
4. Thermal Stability (Dry Heat)
-
Objective: To assess the stability of the compound in the solid state at elevated temperatures.
-
Protocol:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
Maintain a control sample at a lower temperature.
-
After a defined period (e.g., 24, 48, 72 hours), remove the samples.
-
Dissolve the samples in a suitable solvent and analyze by RP-HPLC.
-
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
III. Data Interpretation and Presentation
The data generated from forced degradation studies should be systematically analyzed and presented.
A. Quantitative Analysis
A summary of the degradation under different stress conditions should be tabulated. This allows for a clear comparison of the compound's stability profile.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants |
| Acidic Hydrolysis | 0.1 N HCl | 24 h | 60°C | [Insert Data] | [Insert Data] |
| Basic Hydrolysis | 0.1 N NaOH | 8 h | 60°C | [Insert Data] | [Insert Data] |
| Neutral Hydrolysis | Water | 24 h | 60°C | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | 24 h | RT | [Insert Data] | [Insert Data] |
| Photolysis | ICH Q1B | - | - | [Insert Data] | [Insert Data] |
| Thermal (Solid) | Dry Heat | 72 h | 80°C | [Insert Data] | [Insert Data] |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
B. Structure Elucidation of Degradants
The identification of major degradation products is a critical outcome of forced degradation studies. Techniques such as LC-MS/MS and NMR are essential for this purpose.[10]
IV. Conclusion and Recommendations
The stability of α-bromo acids containing benzisoxazole rings is a multifaceted issue that requires a thorough understanding of the chemical properties of both the benzisoxazole scaffold and the α-bromo acid functionality. While the benzisoxazole ring is generally stable, it can be susceptible to degradation under basic conditions. The α-bromo acid moiety is inherently reactive and prone to nucleophilic substitution and other degradation pathways.
A systematic approach using forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress is essential for a comprehensive stability assessment. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product.
It is recommended that forced degradation studies be initiated early in the drug development process to allow for timely identification and mitigation of any stability-related risks.[11]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
-
Fiveable. (2025, August 15). Alpha Bromination Definition. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71–88. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (2014). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Beilstein Journal of Organic Chemistry, 10, 1756–1765. Retrieved from [Link]
-
Pope, J. A., et al. (2001). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 29(4 Pt 1), 475-483. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Sasikumar, M., et al. (2018). Synthesis, characterization and pharmacological evaluation of some novel 1, 2-benzisoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4220-4228. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Chemia. (2021, April 20). The alpha-bromo compound series – Determining acidic or alkaline qualities. Retrieved from [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Retrieved from [Link]
-
Kumar, A., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(54), 33835-33850. Retrieved from [Link]
-
Bakulina, O., et al. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-20. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]
-
Tetrahedron Letters. (2021). Benzisoxazole core and benzoxazolopyrrolidine via HDDA-derived benzyne with PTIO/DMPO. Retrieved from [Link]
-
ResearchGate. (2017, March 31). (PDF) Degradation Pathway. Retrieved from [Link]
-
Environmental Science: Water Research & Technology. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Retrieved from [Link]
-
Environmental Science & Technology. (2018, March 2). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Retrieved from [Link]
-
MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The alpha-bromo compound series – Determining acidic or alkaline qualities – Chemia [chemia.manac-inc.co.jp]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. biomedres.us [biomedres.us]
- 13. pnrjournal.com [pnrjournal.com]
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid MSDS and safety data
Safety Profile, Handling, and Synthetic Context
Part 1: Executive Summary & Compound Identity
This guide provides a comprehensive technical analysis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid , a specialized intermediate often encountered in the structural modification of benzisoxazole derivatives (such as the anticonvulsant Zonisamide).
Crucial Safety Notice: As a specific Material Safety Data Sheet (MSDS) for this exact intermediate is rarely available in public commercial databases, this guide utilizes Structure-Activity Relationship (SAR) analysis. We derive safety protocols from the highly reactive
Chemical Identification
| Property | Detail |
| Chemical Name | 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 256.05 g/mol |
| Structural Class | |
| CAS Number | Not Listed (Analog: 4865-84-3 for non-brominated precursor) |
Part 2: Hazard Identification (GHS Classification)
Based on the functional group analysis of
Signal Word: DANGER
Hazard Statements
-
H314: Causes severe skin burns and eye damage.[1][2][3][4] (High Confidence -
-bromo acids are corrosive).[2][3][5] -
H301/H311: Toxic if swallowed or in contact with skin.[1]
-
H335: May cause respiratory irritation (Lachrymator).
-
H317: May cause an allergic skin reaction (Benzisoxazole moiety is a potential sensitizer).[1]
Precautionary Statements
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][3][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][5][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2][6] Rinse skin with water [or shower].[1][2][3][5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do.[1][2][3][5] Continue rinsing.[2][3][5][6]
Part 3: Technical Safety & Handling Protocols
3.1 Stability and Reactivity
-
Thermal Stability: The benzisoxazole ring is generally stable up to ~150°C, but the
-bromo carboxylic acid side chain is susceptible to decarboxylation at elevated temperatures. Do not heat above 100°C without solvent. -
Incompatibilities: Strong bases (triggers rapid dehydrohalogenation or ring opening), nucleophiles (amines, thiols), and reducing agents.
-
Moisture Sensitivity: Hygroscopic. The C-Br bond is hydrolytically unstable in the presence of moisture, releasing HBr (corrosive gas).
3.2 Storage Requirements
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon or Nitrogen) is required to prevent hydrolysis and oxidative degradation.
-
Container: Amber glass (light sensitive) with Teflon-lined cap.
3.3 Emergency Response Workflow
The following diagram outlines the decision logic for exposure response, prioritizing the neutralization of the alkylating hazard.
Figure 1: Critical response workflow for exposure to
Part 4: Synthesis & Experimental Context
This compound is typically generated via the radical bromination of 1,2-benzisoxazole-3-acetic acid . Understanding this pathway is critical for controlling impurities (such as the dibromo derivative).
4.1 Synthesis Protocol (Hell-Volhard-Zelinsky Variant or Radical Bromination)
Objective: Selective monobromination at the
Reagents:
-
1,2-Benzisoxazole-3-acetic acid (1.0 eq)[7]
-
N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (
) -
Catalytic AIBN (Azobisisobutyronitrile) or light initiation
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride (Greener alternative)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the starting acid in the solvent.
-
Addition: Add NBS (1.05 eq) and AIBN (0.1 eq) under a nitrogen stream.
-
Initiation: Heat the mixture to reflux (approx. 75-80°C). The reaction is exothermic once initiated; monitor the color change (orange to pale yellow indicates consumption of bromine source).
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the shift in
value (product is less polar than the starting acid). -
Work-up: Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Isolation: Concentrate the filtrate in vacuo. Caution: The residue is the crude
-bromo acid. Do not distill (risk of decomposition). Recrystallize from cold toluene/hexane.
4.2 Reaction Pathway Diagram
Figure 2: Radical bromination pathway showing the critical step for monobromination selectivity.
Part 5: Toxicological & Ecological Data[4][7]
5.1 Toxicological Mechanism
-
Alkylating Potential: The
-carbon, activated by both the carbonyl of the acid and the electron-withdrawing benzisoxazole ring, is highly electrophilic. It can alkylate DNA (guanine residues) and proteins (cysteine thiols), leading to cytotoxicity and potential mutagenicity. -
Lachrymator Effect: Similar to bromoacetone or benzyl bromide, this compound interacts with TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.
5.2 Ecological Impact
-
Aquatic Toxicity: Very toxic to aquatic life (Acute 1). The bromine atom hydrolyzes to form bromide ions and acidic byproducts that alter local pH.
-
Degradability: Rapid hydrolysis in moist soil; however, the benzisoxazole ring is persistent.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Bromoacetic Acid (CAS 79-08-3). Retrieved from [Link](Used as SAR anchor for alpha-bromo toxicity).
-
Uno, H., et al. (1976). Studies on 1,2-Benzisoxazole Derivatives. Chemical and Pharmaceutical Bulletin. (Foundational chemistry of the benzisoxazole acetic acid side chain).
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. barcelonafinechemicals.com [barcelonafinechemicals.com]
Methodological & Application
Protocol for synthesizing 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from 1,2-benzisoxazole-3-acetic acid
Application Note & Protocol: Synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its precursor, 1,2-benzisoxazole-3-acetic acid. This transformation is a critical step in the development of various bioactive molecules and pharmaceutical intermediates, where the introduction of a bromine atom at the α-position significantly enhances the compound's utility as a synthetic building block. The protocol herein is based on the principles of the Hell-Volhard-Zelinsky (HVZ) reaction, a robust and well-established method for the α-halogenation of carboxylic acids.[1][2] We will elucidate the reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters for ensuring a successful, high-yield synthesis.
Introduction and Scientific Principle
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a valuable intermediate in medicinal chemistry and organic synthesis.[3] The presence of the α-bromo group transforms the otherwise stable acetic acid moiety into a reactive electrophilic center, amenable to a wide range of nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a key precursor for constructing more complex molecular architectures, including novel anti-inflammatory agents and compounds targeting neurological disorders.[3]
The synthesis from 1,2-benzisoxazole-3-acetic acid is achieved via an α-bromination reaction. Direct bromination of the α-carbon of a carboxylic acid is generally not feasible because carboxylic acids do not readily form the necessary enol or enolate intermediates.[4] The Hell-Volhard-Zelinsky (HVZ) reaction circumvents this limitation by first converting the carboxylic acid into a more reactive acyl halide derivative, which readily enolizes.[1][5]
The HVZ reaction mechanism proceeds through four key stages:[6]
-
Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, converts the carboxylic acid into its corresponding acyl bromide.[7][8]
-
Enolization: The acyl bromide, being more reactive than the parent acid, tautomerizes to form an enol intermediate.[7][4]
-
α-Bromination: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to install a bromine atom at the α-position, yielding an α-bromo acyl bromide.[6]
-
Hydrolysis/Exchange: The α-bromo acyl bromide is subsequently hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid product.[6] Alternatively, it can react with unreacted starting material to regenerate the acyl bromide intermediate, thus propagating the catalytic cycle.[7][8]
Reaction Workflow and Mechanism
The overall transformation and the catalytic cycle of the Hell-Volhard-Zelinsky reaction are depicted below.
Caption: Hell-Volhard-Zelinsky Reaction Pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| 1,2-Benzisoxazole-3-acetic acid | 2971-31-5 | 177.16 g/mol | >98% | Starting material. Must be dry. |
| Red Phosphorus | 7723-14-0 | 30.97 g/mol | Amorphous | Catalyst. |
| Bromine (Br₂) | 7726-95-6 | 159.81 g/mol | >99.5% | Extremely toxic and corrosive. |
| Chloroform (CHCl₃), Anhydrous | 67-66-3 | 119.38 g/mol | >99.8% | Reaction solvent. |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 g/mol | ACS Grade | For quenching excess bromine. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | For workup. |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a gas outlet to a scrubbing trap (e.g., sodium thiosulfate solution)
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, lab coat. All operations involving bromine must be performed in a certified chemical fume hood.
Detailed Experimental Protocol
WARNING: This procedure involves highly hazardous materials. A thorough risk assessment must be conducted prior to starting. Handle bromine with extreme caution in a well-ventilated chemical fume hood.
Step 1: Reaction Setup
-
Assemble the reaction apparatus in a chemical fume hood. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Connect the top of the reflux condenser to a gas outlet tube leading to a beaker containing a saturated solution of sodium thiosulfate or sodium bisulfite to neutralize any escaping HBr gas and bromine vapors.
Step 2: Charging Reactants
-
To the reaction flask, add 1,2-benzisoxazole-3-acetic acid (10.0 g, 56.4 mmol) and red phosphorus (0.26 g, 8.4 mmol).
-
Add 100 mL of anhydrous chloroform to the flask to create a suspension.
-
In the dropping funnel, carefully place bromine (10.8 g, 3.5 mL, 67.7 mmol). CAUTION: Bromine is highly corrosive and toxic. Perform this transfer in the fume hood with appropriate PPE.
Step 3: Reaction Execution
-
Begin stirring the suspension in the reaction flask.
-
Slowly add the bromine from the dropping funnel to the stirred suspension over a period of 45-60 minutes. The reaction is exothermic, and a gentle reflux may be observed. Maintain control over the addition rate to prevent an uncontrolled reaction.
-
After the addition is complete, gently heat the reaction mixture to a steady reflux (approx. 60-65 °C) using the heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the reddish-brown bromine color.
Step 4: Work-up and Product Isolation
-
After the reaction period, cool the flask to room temperature and then further cool in an ice-water bath.
-
Carefully and slowly add 50 mL of deionized water to the reaction mixture to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide.
-
To decolorize the solution and neutralize any remaining bromine, add a 10% aqueous solution of sodium bisulfite dropwise until the reddish-brown color disappears completely.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the organic (chloroform) layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).
-
Combine all organic extracts and wash them once with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate for at least 30 minutes.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
Purify the crude solid by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Summary and Characterization
| Parameter | Value |
| Starting Material | 1,2-Benzisoxazole-3-acetic acid |
| Molecular Weight | 177.16 g/mol |
| Product | 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid |
| Molecular Weight | 256.06 g/mol |
| Theoretical Yield | 14.4 g (based on 10.0 g starting material) |
| Typical Experimental Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect a singlet for the α-proton in the starting material to be absent in the product, replaced by a new signal if a chiral center is formed and diastereomers are present, or simply gone. Aromatic protons of the benzisoxazole ring will be visible.
-
¹³C NMR: Confirmation of the carbon skeleton and the shift of the α-carbon signal upon bromination.
-
Mass Spectrometry (MS): Observation of the molecular ion peak (M⁺) and the characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: Presence of a strong carbonyl (C=O) stretch for the carboxylic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate or is very sluggish. | Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried. Use anhydrous solvents and dry starting material. |
| Low product yield. | Incomplete reaction; loss of product during workup/extraction. | Extend the reflux time. Ensure efficient extraction by performing multiple extractions with the organic solvent. Optimize the recrystallization solvent system to minimize loss. |
| Dark, tarry crude product. | Reaction temperature was too high, leading to decomposition. | Maintain a gentle, controlled reflux. Avoid overheating. |
| Product contains starting material. | Insufficient brominating agent or reaction time. | Ensure stoichiometric or a slight excess of bromine is used. Increase the reflux time and monitor by TLC if possible. |
Conclusion
The protocol detailed in this application note describes a reliable and scalable method for the synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid using the Hell-Volhard-Zelinsky reaction. By carefully controlling reaction conditions, particularly moisture and temperature, this procedure provides good yields of a key synthetic intermediate. The successful execution of this protocol enables researchers to access a versatile building block crucial for the advancement of various programs in drug discovery and organic synthesis.
References
- Fiveable. (2025, August 15). Synthesis of alpha-halo acids.
- Wikipedia. α-Halo carboxylic acids and esters.
- Chemistry Steps. (2020, April 10). Alpha Halogenation of Carboxylic Acids.
- JoVE. (2025, May 22). α-Halogenation of Carboxylic Acid Derivatives: Overview.
- Chem-Impex. α-Bromo-1,2-benzisoxazole-3-aceticacid.
- Michigan State University Chemistry. Carboxyl Reactivity.
- Cambridge University Press. Hell-Volhard-Zelinsky Reaction.
- Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
- Alfa Chemistry. Hell-Volhard-Zelinsky Reaction.
- Wikipedia. Hell–Volhard–Zelinsky halogenation.
- Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction.
- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.
Sources
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jove.com [jove.com]
- 5. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
Synthesis of 3-bromomethyl-1,2-benzisoxazole via bromoacetic acid intermediate
Application Note: Synthesis of 3-Bromomethyl-1,2-Benzisoxazole via -Bromoacetic Acid Derivative Intermediate
Executive Summary
This application note details the optimized synthesis of 3-bromomethyl-1,2-benzisoxazole (CAS: 37924-85-9) , a critical pharmacophore in the manufacturing of antipsychotic agents such as Risperidone and Paliperidone, as well as the anticonvulsant Zonisamide.
While various routes exist, this guide focuses on the high-fidelity Decarboxylative Bromination pathway. This method proceeds via the 1,2-benzisoxazole-3-acetic acid (BIAA) precursor, which is functionalized to an
Retrosynthetic Logic & Mechanism
The synthesis addresses the challenge of installing a labile bromomethyl group at the 3-position of the benzisoxazole ring. Direct halogenation of 3-methyl-1,2-benzisoxazole often leads to over-bromination (dibromomethyl species) or ring cleavage.
The "Bromoacetic Acid" strategy circumvents this by utilizing the carboxylic acid moiety as a leaving group. The pathway consists of two distinct phases:[1][2][3][4]
-
Ring Construction: Transformation of 4-hydroxycoumarin to 1,2-benzisoxazole-3-acetic acid (BIAA).
-
Functional Group Modification:
-Bromination of BIAA to form -bromo-1,2-benzisoxazole-3-acetic acid , followed by thermal decarboxylation to yield the target.
Reaction Pathway Diagram[3]
Caption: Step-wise transformation from coumarin precursor to bromomethyl target via the critical
Critical Reagents & Safety Profile
Safety Warning: 3-Bromomethyl-1,2-benzisoxazole is a potent lachrymator and skin irritant. All operations must be conducted in a properly functioning fume hood.
| Reagent | Role | CAS | Hazards |
| 1,2-Benzisoxazole-3-acetic acid | Precursor | 4865-85-4 | Irritant |
| Bromine ( | Brominating Agent | 7726-95-6 | Corrosive, Toxic, Oxidizer |
| Acetic Acid (Glacial) | Solvent/Catalyst | 64-19-7 | Corrosive, Flammable |
| Toluene | Solvent (Decarboxylation) | 108-88-3 | Flammable, Reprotoxic |
| Sodium Bicarbonate | Quench/Wash | 144-55-8 | Irritant |
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (1,2-Benzisoxazole-3-acetic acid)
Note: If starting material is commercially available, skip to Phase 2.
Rationale: This step converts the lactone ring of 4-hydroxycoumarin into the benzisoxazole core via nucleophilic attack by hydroxylamine.
-
Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charge: Add 4-Hydroxycoumarin (16.2 g, 100 mmol) and Sodium Acetate (41.0 g, 500 mmol) to Water (300 mL).
-
Addition: Add Hydroxylamine Hydrochloride (20.8 g, 300 mmol) in one portion.
-
Reaction: Heat the suspension to reflux (100°C) for 4–6 hours. The solution will become clear before a precipitate forms.
-
Workup:
-
Cool to room temperature (RT).
-
Acidify with concentrated HCl to pH 2.
-
Filter the white crystalline solid.
-
Recrystallize from ethanol/water.[3]
-
-
QC Check: Melting point should be 123–125°C.
Phase 2: -Bromination and Decarboxylation
This is the core "via bromoacetic acid" transformation.
Rationale: We first create the
Step A: Formation of
-Bromo-1,2-benzisoxazole-3-acetic acid
-
Dissolution: In a 500 mL RBF, dissolve 1,2-Benzisoxazole-3-acetic acid (17.7 g, 100 mmol) in Glacial Acetic Acid (150 mL).
-
Bromination:
-
Prepare a solution of Bromine (16.0 g, 100 mmol) in acetic acid (20 mL).
-
Add the bromine solution dropwise over 30 minutes at RT.
-
Observation: The red color of bromine should fade as it consumes.
-
-
Completion: Stir for an additional 2 hours at 40°C.
-
Isolation: Pour the mixture into ice water (500 mL). Filter the resulting precipitate (
-bromo intermediate). Dry the solid in a vacuum oven at 40°C.-
Checkpoint: This intermediate is the "bromoacetic acid" derivative (CAS 17190-66-8).
-
Step B: Decarboxylation to 3-Bromomethyl-1,2-benzisoxazole
-
Suspension: Suspend the dried
-bromo intermediate (approx. 25 g) in Toluene (200 mL) in a clean RBF. -
Thermal Reaction: Heat the mixture to reflux (110°C).
-
Monitoring: Maintain reflux for 12–18 hours. Evolution of
gas will be observed. Monitor by TLC (Silica, 20% EtOAc/Hexane) until the starting acid spot disappears. -
Workup (Critical for Purity):
-
Evaporate the toluene under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM) (150 mL).
-
Wash 1: Saturated aqueous
(2 × 50 mL). This removes any unreacted acid. -
Wash 2: Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ether/Hexane (1:3 ratio).
Data Summary Table
| Parameter | Specification / Result |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield (Overall) | 60–65% (from BIAA) |
| Melting Point | 64–66°C |
| Storage | 2–8°C, protect from light (moisture sensitive) |
Process Workflow Diagram
Caption: Operational workflow for the conversion of BIAA to the final bromomethyl product.
Troubleshooting & Optimization
-
Incomplete Decarboxylation: If TLC shows the
-bromo acid remaining after 18 hours, add a catalytic amount of p-Toluenesulfonic acid (PTSA) to the toluene reflux to accelerate loss. -
Product Coloration: A dark orange/brown product indicates residual free bromine. Ensure the
wash is thorough. A wash with 10% Sodium Thiosulfate can be added before the bicarbonate wash to quench active halogens. -
Lachrymatory Control: All glassware used in the final step should be rinsed with ethanol/acetone in the hood before being removed for cleaning.
References
-
Preparation of 3-Bromomethyl-1,2-benzisoxazole. PrepChem.com. Retrieved from [Link]
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979).[5] Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183.[5] Retrieved from [Link]
- Process for the preparation of 1,2-benzisoxazole-3-acetic acid.Google Patents (CA2440030A1).
Sources
- 1. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 2. CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzisoxazole synthesis [organic-chemistry.org]
- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Minimizing Dibromo Side Products in Benzisoxazole Acetic Acid Bromination
The following technical guide addresses the optimization of the bromination of 1,2-benzisoxazol-3-ylacetic acid , specifically focusing on minimizing the formation of the
Executive Summary & Mechanistic Insight[1][2][3][4][5]
The bromination of 1,2-benzisoxazol-3-ylacetic acid to its
When
Reaction Scheme
The transformation involves the electrophilic substitution of the
Figure 1: Sequential bromination pathway. The objective is to maximize the Mono species by ensuring
Troubleshooting Guide (Q&A)
Issue: High Dibromo Impurity (>5%)[1]
Q: I am using 1.05 equivalents of Bromine/NBS, but I still see 10-15% dibromo product. Why? A: This is a classic stoichiometry vs. kinetics issue. Even with stoichiometric precision, if the mixing is inefficient or the addition is too fast, localized high concentrations of the brominating agent will react with the already-formed monobromo product.
-
Corrective Action: Reduce the brominating agent to 0.90–0.95 equivalents . It is better to leave 5% unreacted starting material (which can often be removed by pH adjustment/extraction) than to over-brominate.[1]
-
Protocol Shift: If using liquid bromine (
), dilute it in the reaction solvent (e.g., Acetic Acid) and add it dropwise over 2–4 hours .
Q: Does temperature affect the ratio of mono- to di-bromo?
A: Yes. Higher temperatures increase the rate of enolization for both the starting material and the product, often narrowing the gap between
-
Recommendation: Lower the reaction temperature. If running at reflux (
C+), try reducing to 40–50^\circ$C or even room temperature, extending the reaction time to compensate. This favors the kinetic product (monobromo).
Issue: Reaction Stalling
Q: The reaction stops at 60% conversion. Should I add more catalyst? A: If using NBS (Radical pathway), the radical chain might have terminated.
-
Diagnosis: Check if the solution has turned dark or if the initiator (AIBN/BPO) is spent.
-
Action: Add a second small portion of initiator (0.5 mol%) and degas the solvent to remove oxygen (a radical scavenger). Do not simply add more NBS, as this will likely brominate the product once the reaction restarts.
Issue: Purification
Q: I have 8% dibromo impurity. How do I remove it? A: The dibromo derivative is significantly more lipophilic and often lacks the acidic proton required for certain salt formations, but it retains the carboxylic acid.
-
Recrystallization: The monobromo product is often a solid. Recrystallization from Toluene/Heptane or Ethanol/Water mixtures is usually effective.[1] The dibromo impurity tends to stay in the mother liquor.
-
Chemical Purification: If the product is stable, selective reduction of the dibromo back to mono is difficult. Focus on upstream prevention.[1]
Optimized Experimental Protocol
This protocol uses N-Bromosuccinimide (NBS) in a radical pathway, which is generally milder and more selective for benzylic-type positions than direct halogenation with
Reagents:
-
N-Bromosuccinimide (NBS) (0.95 eq) — Freshly recrystallized if yellow[1]
-
Catalytic Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or BPO (Benzoyl peroxide)[1]
-
Solvent:
(classic) or Chlorobenzene/Trifluorotoluene (greener alternatives)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the starting material in the solvent (0.5 M concentration).
-
Deoxygenation: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen inhibits the radical mechanism, leading to stalling and the temptation to add excess reagents.
-
Addition: Add NBS (0.95 eq) and AIBN (0.05 eq) in a single portion only if the reaction is known to be controlled. For higher selectivity, add NBS in 4 equal portions over 1 hour.
-
Initiation: Heat the mixture to reflux (or
C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide. -
Monitoring: Monitor by HPLC or TLC every 30 minutes.
-
Stop Criteria: Stop the reaction when NBS is consumed or when the Dibromo impurity reaches 2-3% by area integration, even if starting material remains.
-
-
Workup: Cool to
C to precipitate succinimide. Filter. Wash the filtrate with water and brine. Dry over and concentrate. -
Purification: Recrystallize immediately. Do not store the crude oil for long periods as
-bromo acids can degrade.[1]
Decision Logic for Optimization
Use the following logic flow to diagnose and fix selectivity issues in your specific setup.
Figure 2: Troubleshooting logic for optimizing reaction parameters based on HPLC impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridinium Tribromide instead of
Q: My product is unstable during workup. What is happening?
A:
-
Fix: Perform the workup quickly using cold, slightly acidic water (pH 4-5) and avoid strong bases like NaOH.[1] If possible, proceed directly to the next step (e.g., esterification or heterocycle formation) without isolating the neat bromo-acid.
Q: Is the benzisoxazole ring stable to these conditions? A: Generally, yes. The 1,2-benzisoxazole ring is stable to radical bromination and acidic conditions. However, avoid strong reducing conditions (metals, hydrogenation) or strong nucleophiles which can cleave the N-O bond [2].
References
-
ResearchGate.
-Bromo Aryl Acetic Acids by Late-Stage Bromination. Available at: [Link] -
Chemistry Steps. Benzylic Bromination Mechanism and Selectivity. Available at: [Link]
-
National Institutes of Health (NIH). Simple and Regioselective Bromination of Indan-1-ones.[1] Available at: [Link]
Sources
Controlling temperature during alpha-bromination of benzisoxazole derivatives
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Alpha-Bromination of Benzisoxazole Derivatives (Risperidone Intermediates) Reference Code: TSC-BZ-BR-04
Mission Statement
Welcome to the Technical Support Center. This guide addresses the critical thermal parameters governing the Wohl-Ziegler radical bromination of 3-methyl-1,2-benzisoxazole derivatives. This reaction is the industry-standard gateway to antipsychotic APIs like Risperidone and Paliperidone. Our goal is to help you navigate the narrow thermodynamic window between efficient radical propagation and catastrophic ring degradation.
Module 1: The Thermal Window (Thermodynamic & Kinetic Control)
Q: Why is the temperature window for this specific substrate so narrow compared to standard benzylic brominations?
A: You are battling two competing kinetic parameters: the half-life of your radical initiator and the thermal lability of the isoxazole ring.
-
The Activation Floor (Initiator Kinetics):
-
Standard initiators like AIBN (Azobisisobutyronitrile) require temperatures of 65°C–80°C to achieve a functional half-life (
hour at 80°C). Below this, the radical flux is insufficient to sustain the chain reaction, leading to stalling and accumulation of unreacted NBS.
-
-
The Degradation Ceiling (Substrate Stability):
-
The 1,2-benzisoxazole core is thermally unstable.[1] Above 85°C–90°C , the N-O bond becomes susceptible to homolytic cleavage or concerted rearrangement. This leads to the formation of o-hydroxybenzonitriles (salicylnitriles) via a Kemp-elimination-like pathway or isomerization to benzoxazoles.
-
Result: If you reflux in chlorobenzene (131°C) without control, you will likely degrade your starting material into a dark tar of nitriles before bromination is complete.
-
Visualizing the Competing Pathways The following diagram illustrates the divergence between the desired product and thermal impurities.
Caption: Figure 1. Kinetic divergence showing the target bromination pathway versus thermal ring-opening degradation.
Module 2: Troubleshooting (Root Cause Analysis)
Q: My reaction mixture turned dark brown/black and the yield is <40%. What happened? Diagnosis: Thermal Ring Degradation.
-
Mechanism: You likely exceeded the thermal stability limit of the isoxazole ring. The "dark" color is characteristic of phenolic nitriles and their oxidation byproducts formed when the N-O bond cleaves.
-
Fix:
-
Switch solvent from Chlorobenzene (bp 131°C) to Trifluorotoluene (bp 102°C) or Ethyl Acetate/DCM mixtures (if pressurized).
-
Keep internal temperature strictly < 80°C .
-
Consider Photo-initiation (visible light/LED) at 40°C to bypass the thermal requirement of AIBN entirely.
-
Q: I am detecting high levels (>10%) of the dibromo- impurity. Diagnosis: Localized Hotspots or Reagent Dumping.
-
Mechanism: The monobromo product is electron-deficient but still susceptible to radical attack. If the concentration of bromine radicals is too high relative to the unreacted substrate, the second bromination occurs.
-
Fix:
-
Ramp Rate: Do not add all NBS at once. Use a solid addition funnel or portion-wise addition over 1 hour.
-
Temperature: A temperature spike increases radical flux. Ensure your heating mantle is controlled by an internal probe, not the bath temperature.
-
Q: The reaction has stalled (conversion stops at 60%). Adding more NBS doesn't help. Diagnosis: Initiator Death or Oxygen Inhibition.
-
Mechanism: Radical reactions are chain processes. If O2 enters (radical scavenger) or the AIBN is consumed before the NBS is, the chain breaks.
-
Fix:
-
Degas: Sparge the solvent with Nitrogen/Argon for 20 mins before heating.
-
Chaser Catalyst: Add 10% of the original AIBN load to restart the radical chain.
-
Module 3: Optimized Protocol (Self-Validating)
Objective: Synthesis of 3-(bromomethyl)-6-fluoro-1,2-benzisoxazole (Risperidone precursor).
Reagents:
-
Substrate: 6-fluoro-3-methyl-1,2-benzisoxazole (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)
-
Solvent: Trifluorotoluene (Preferred) or Acetonitrile (Alternative)
Step-by-Step Methodology:
-
Preparation & Degassing:
-
Dissolve substrate in Trifluorotoluene (5-10 volumes).
-
Critical: Sparge with nitrogen for 15 minutes. Oxygen inhibits radical propagation, forcing you to use higher temps which risks ring opening.
-
-
Initiation (The Ramp):
-
Add NBS (1.05 eq) and AIBN (0.025 eq - half charge) at room temperature.
-
Heat slowly to 70°C .
-
Visual Check: Look for the color change from yellow (Br2 generation) to colorless (succinimide formation) or the rising of succinimide to the surface.
-
-
Maintenance & Feed:
-
Hold temperature at 70°C–75°C . Do NOT exceed 80°C.
-
If conversion stalls after 2 hours (check via HPLC/TLC), cool to 60°C, add the second half of AIBN (0.025 eq), and reheat.
-
-
Quench:
-
Cool to 20°C immediately upon completion.
-
Filter off succinimide solid.[2]
-
Wash filtrate with 5% Sodium Bicarbonate (removes HBr traces which can catalyze degradation).
-
Data Table: Solvent & Temperature Selection
| Solvent | Boiling Point | Suitability | Risk Factor |
| CCl4 | 77°C | High (Ideal Temp) | Banned/Toxic. Phase out immediately. |
| Chlorobenzene | 131°C | Medium | High Risk. Requires strict temp control to avoid reflux. |
| Trifluorotoluene | 102°C | Optimal | Good solubility, stable, allows 75°C control without reflux. |
| Acetonitrile | 82°C | Low/Medium | Can participate in radical side-reactions; polar nature may solubilize succinimide. |
Module 4: Logic & Safety Visualization
The following decision tree helps operators manage the reaction in real-time.
Caption: Figure 2. Real-time troubleshooting logic for alpha-bromination anomalies.
References
-
Wohl-Ziegler Reaction Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chemical Reviews, 1948, 43(2), 271–317. Link
-
Risperidone Synthesis (Patent): "Process for making risperidone and intermediates." Google Patents, CN1720228A. Describes the cyclization and bromination steps. Link
-
Thermal Instability of Benzisoxazoles: Lifshitz, A. et al. "Decomposition and isomerization of 1,2-benzisoxazole." The Journal of Physical Chemistry A, 2006. Establishes the ring-opening thresholds. Link
-
Solvent Effects: "Effect of solvent and temperature on the alpha-bromination." ResearchGate, 2018. Comparison of radical propagation in polar vs non-polar media. Link
Sources
Technical Support Center: Recrystallization of Benzisoxazole Bromoacetic Acid
Topic: Solvent Selection & Process Optimization
Compound Class:
Module 1: Solvent Selection Matrix
User Query: "Which solvent system balances yield and purity for benzisoxazole bromoacetic acid without causing decomposition?"
Technical Insight:
The recrystallization of benzisoxazole bromoacetic acid presents a dichotomy. The benzisoxazole core is aromatic and moderately polar, while the carboxylic acid moiety requires hydrogen-bonding capability. However, the
Therefore, the ideal solvent system must be aprotic to prevent solvolysis but polar enough to dissolve the acid at high temperatures.
Recommended Solvent Systems
| Solvent System | Classification | Suitability | Technical Notes |
| Toluene | Aromatic Hydrocarbon | Primary Choice | Excellent for heteroaromatics. High boiling point (110°C) ensures dissolution; low polarity at RT forces precipitation. Best for stability. |
| Ethyl Acetate / n-Heptane | Ester / Alkane | Secondary Choice | "Solvent Pair" method. Dissolve in hot EtOAc; add Heptane to turbidity. Good for removing polar impurities.[1][2] |
| Dichloromethane (DCM) / Hexane | Chlorinated / Alkane | Low-Temp Option | Use if the compound degrades >60°C. Dissolve in DCM; layer Hexane. Risk: Oiling out is common. |
| Acetic Acid (Glacial) | Carboxylic Acid | Specialist | Only for highly impure crude. High solubility, but risk of HBr evolution if wet. Must be anhydrous. |
| Ethanol / Methanol | Alcohols | AVOID | High Risk. Causes esterification (solvolysis) of the |
| Water | Aqueous | AVOID | High Risk. Rapid hydrolysis of the C-Br bond to form the |
Module 2: Decision Logic & Workflow
User Query: "How do I determine the correct protocol based on my crude material's behavior?"
The following logic flow illustrates the decision process for selecting the purification route based on thermal stability and solubility.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on solubility behavior.
Module 3: Troubleshooting Guides (FAQs)
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the solution turns cloudy and deposits a sticky oil/gum instead of crystals. Root Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (in solvent pairs). The compound enters a "liquid-liquid phase separation" before it hits the crystal nucleation point.
Corrective Actions:
-
The Seed Trick: Retain a tiny amount of crude solid. Re-heat the oil until dissolved. As it cools to just above the cloud point, add the "seed" crystal. This provides a nucleation template.
-
Trituration: Decant the supernatant solvent. Add cold n-Hexane or Pentane to the oil and scratch the flask walls vigorously with a glass rod. This mechanical agitation often induces crystallization.
-
Change Solvent: Switch from a solvent pair (EtOAc/Heptane) to a single solvent (Toluene). Single solvents generally reduce oiling risks.
Issue 2: Chemical Decomposition (Yellowing/Browning)
Symptom: The solution turns bright yellow or orange during heating; acrid fumes (HBr) are detected. Root Cause: Thermal instability of the C-Br bond (dehydrobromination) or decarboxylation of the benzisoxazole-3-acetic acid moiety.
Corrective Actions:
-
Lower Temperature: Do not exceed 80°C. If Toluene requires 110°C, switch to DCM/Hexane (boiling point ~40°C).
-
Acid Scavenger: Decomposition is often autocatalytic (HBr promotes further degradation). Ensure the crude is free of mineral acids before recrystallization.
-
Speed: Minimize the time the compound spends in solution at high temperatures. Do not reflux for >10 minutes.
Issue 3: Low Yield
Symptom: Crystals form, but the recovery is <50%. Root Cause: The compound is too soluble in the cold solvent (Toluene) or too much solvent was used.
Corrective Actions:
-
Concentration: Evaporate the mother liquor to half volume and cool again (Second Crop).
-
Anti-Solvent: After the Toluene solution cools to room temperature, slowly add cold Heptane to force more product out of solution.
Module 4: Standard Operating Procedure (SOP)
Protocol: Recrystallization via Toluene (Route A)
-
Preparation:
-
Weigh 5.0 g of crude Benzisoxazole Bromoacetic Acid.
-
Prepare 50 mL of Toluene (Ratio 10:1 v/w initially).
-
Safety: Wear goggles and work in a fume hood (Lachrymator).
-
-
Dissolution:
-
Place solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 35 mL Toluene.
-
Heat to 85-90°C with stirring.
-
Observation: If solid remains, add Toluene in 2 mL increments until dissolved. Do not exceed 100°C.
-
-
Filtration (Hot):
-
If insoluble black specks remain (carbon/inorganic salts), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.
-
Critical: Keep the funnel hot to prevent premature crystallization.
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool to Room Temperature (20-25°C) undisturbed on a cork ring. Do not use an ice bath yet.
-
Once crystals appear (approx. 30 mins), cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash the filter cake with 10 mL of cold Toluene, followed by 10 mL of cold Hexane (to help drying).
-
Dry in a vacuum oven at 40°C for 4 hours.
-
Module 5: Mechanism of Impurity Removal
Understanding why this works ensures reproducibility.
Figure 2: Separation logic. Non-polar impurities remain in the toluene mother liquor; highly polar salts are filtered off hot; the target compound crystallizes upon cooling.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallizing halogenated aromatic acids).
-
Casini, G., et al. (1969). "On 1,2-Benzisoxazole-3-acetic Acid." Il Farmaco, 24, 732. (Specific synthesis and stability data of the benzisoxazole acetic acid core).
-
BenchChem. (2025).[3] "Experimental Protocol for the Hell-Volhard-Zelinsky Bromination of Carboxylic Acids." (Protocols for handling and purifying
-bromo acids). -
University of Rochester. (n.d.). "Solvents for Recrystallization."[2][4][5][6][7][8][9] Department of Chemistry Technical Guides. (Solvent polarity and selection tables).
-
PubChem. (2025). "Bromoacetic Acid - Safety and Stability Data." National Library of Medicine. (Safety data regarding hydrolysis and toxicity).
Sources
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR spectrum analysis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
A Comparative Technical Guide for Process Chemists[1]
Executive Summary & Strategic Rationale
In the development of benzisoxazole-based therapeutics (e.g., Zonisamide analogues or atypical antipsychotics), the
The Analytical Challenge: This intermediate presents a specific paradox in process control:
-
High Reactivity: The C-Br bond, activated by both the carbonyl and the benzisoxazole heterocycle, is highly susceptible to hydrolysis.
-
HPLC Limitations: Standard Reverse-Phase HPLC (RP-HPLC) often utilizes aqueous mobile phases that can degrade the analyte during the run, leading to ghost peaks (the
-hydroxy impurity) and inaccurate purity integration.
The Solution:
Proton Nuclear Magnetic Resonance (
Structural Analysis & Spectral Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments.
The Molecular Scaffold
The molecule consists of a rigid 1,2-benzisoxazole core attached to a flexible bromoacetic acid tail.
-
Aromatic Region (4H): The benzene ring protons (positions 4, 5, 6, 7).
-
Aliphatic Region (1H): The methine proton (
-CH) attached to the bromine and carboxylic acid. -
Exchangeable Region (1H): The carboxylic acid proton (-COOH).
Precursor vs. Product Comparison
The most critical aspect of this analysis is monitoring the conversion from the starting material (acetic acid derivative) to the brominated product.
| Feature | Precursor: 2-(Benzo[d]isoxazol-3-yl)acetic acid | Product: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid | Diagnostic Shift ( |
| Singlet (2H) at ~4.10 ppm | Singlet (1H) at ~5.85 ppm | +1.75 ppm (Deshielding) | |
| Multiplicity | Integrated area = 2 | Integrated area = 1 | Loss of 1H integral |
| Aromatic | 7.3 – 7.8 ppm (Multiplets) | 7.4 – 7.9 ppm (Slight downfield shift) | Minor inductive effect |
Expert Insight: The shift of the aliphatic signal from the "methylene window" (~4 ppm) to the "methine window" (~6 ppm) is the definitive confirmation of successful bromination.
Experimental Methodology
Solvent Selection (Critical Control Point)
Do NOT use DMSO-d6. While DMSO is an excellent solvent for polar carboxylic acids, it is nucleophilic.
-
Risk: DMSO can attack the
-bromo position (similar to a Kornblum oxidation pathway), displacing the bromide and altering the sample composition in the tube. -
Recommendation: Use CDCl
(Chloroform-d) or Acetone-d6 . If solubility is poor in CDCl , Acetone-d6 is the preferred alternative as it is polar but non-nucleophilic under neutral conditions.
Sample Preparation Protocol
-
Sampling: Take ~10 mg of the crude reaction solid or concentrated oil.
-
Dissolution: Dissolve in 0.6 mL of CDCl
. -
Filtration: If solids remain (inorganic salts from the bromination), filter through a small plug of glass wool directly into the NMR tube.
-
Acquisition: Run a standard proton sequence (ns=16, d1=1.0s). For qNMR, increase relaxation delay (d1) to 30s.
Detailed Spectral Assignment
The following data represents the characteristic signals observed in CDCl
Table 1: Signal Assignments
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 10.50 - 12.00 | Broad Singlet | 1H | -COOH | Exchangeable acidic proton. Highly variable depending on concentration and water content. |
| 7.75 | Doublet (d) | 1H | Ar-H4 | The proton peri- to the isoxazole nitrogen is typically the most deshielded aromatic signal. |
| 7.55 - 7.65 | Multiplet (m) | 2H | Ar-H5, H6 | Mid-ring aromatic protons. |
| 7.35 - 7.45 | Multiplet (m) | 1H | Ar-H7 | Proton adjacent to the benzene ring junction. |
| 5.85 | Singlet (s) | 1H | -CH (Br)- | Diagnostic Peak. Significantly deshielded by the electron-withdrawing Br and COOH groups. |
Visualizing the Signal Logic
The following diagram illustrates the causality between the atomic environment and the observed chemical shift.
Figure 1: Factors contributing to the chemical shift of the diagnostic methine proton.
Comparative Performance: qNMR vs. HPLC
For this specific intermediate, qNMR outperforms HPLC in accuracy and speed, though HPLC excels in trace impurity detection.
Table 2: Method Comparison
| Feature | qNMR (Recommended) | HPLC (Alternative) |
| Analyte Stability | High. (In CDCl | Low. (Risk of hydrolysis in aqueous mobile phase) |
| Reference Standard | Not Required. (Internal standard like TCNB or Maleic Acid used) | Required. (Need pure material to establish Response Factor) |
| Speed | Fast. (<10 mins prep + run) | Slow. (30-45 mins method + equilibration) |
| Selectivity | Moderate. (Overlapping aromatics possible) | High. (Separates isomers and trace byproducts) |
| Quantification | Molar Ratio (Directly proportional) | Area % (UV absorption dependent) |
Workflow Diagram: The Analysis Decision Matrix
Figure 2: Decision matrix for selecting the analytical method based on chemical stability.
References
-
Synthesis of Benzisoxazoles
-
General NMR Shifts of
-Bromo Acids: -
qNMR vs HPLC Methodology
-
Reactivity of
-Halo Compounds:- Title: The alpha-bromo compound series – Characteristics and Applic
- Source: Manac Inc. Technical Review.
-
URL:
Sources
FTIR characteristic peaks for alpha-bromo carboxylic acids
High-Impact Technical Guide: FTIR Characterization of -Bromo Carboxylic Acids
Executive Summary & Application Context
Alpha-bromo carboxylic acids (e.g., bromoacetic acid, 2-bromopropionic acid) are critical synthetic intermediates in the pharmaceutical industry, serving as precursors for amino acids, heterocycles, and peptidomimetics via nucleophilic substitution.
In process analytical technology (PAT) and quality control, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective alternative to NMR for monitoring the
Mechanistic Principles of Spectral Shifts
To interpret the FTIR spectrum of an
The -Halo Effect
The introduction of a bromine atom at the
-
Negative Inductive Effect (-I): Bromine is electronegative.[1][2] It withdraws electron density from the
-carbon, which in turn withdraws density from the carbonyl carbon. This reduces the contribution of the single-bond resonance form ( ), effectively increasing the double-bond character of the carbonyl.-
Result: The C=O bond strengthens, the force constant (
) increases, and the vibrational frequency ( ) shifts to a higher wavenumber .[1]
-
-
Field Effect (Dipolar Interaction): The dipole of the C-Br bond aligns with the C=O dipole.[1][2] The repulsion between the partial negative charges on the oxygen and bromine (if aligned cis) or the general field effect further destabilizes the polarized form, reinforcing the double bond.
Comparative Spectral Analysis
The following table contrasts the critical diagnostic peaks of a standard carboxylic acid (Acetic Acid) with its
Table 1: FTIR Characteristic Peak Comparison
| Functional Group | Vibration Mode | Acetic Acid (Reference) | Bromoacetic Acid (Target) | Shift ( | Diagnostic Note |
| Carbonyl | C=O[1][3] Stretch | 1710 – 1720 cm⁻¹ | 1735 – 1750 cm⁻¹ | +15 to +30 cm⁻¹ | The "Alpha-Halo Shift."[1][2] Key indicator of successful bromination. |
| Hydroxyl | O-H Stretch | 2500 – 3300 cm⁻¹ | 2500 – 3300 cm⁻¹ | Negligible | Broad, "hairy beard" shape persists.[1][2] Indicates -COOH integrity. |
| Carbon-Halogen | C-Br Stretch | Absent | 550 – 690 cm⁻¹ | N/A | Definitive fingerprint peak.[1][2] Usually strong/moderate intensity.[1][2][4] |
| C-O Bond | C-O Stretch | 1210 – 1320 cm⁻¹ | 1200 – 1300 cm⁻¹ | Minor | Often coupled with C-C vibrations; less diagnostic than C=O.[1][2] |
| Alpha Carbon | C-H Scissoring | ~1420 cm⁻¹ | Modified/Reduced | Variable | Loss of one |
Technical Insight: The exact position of the C=O peak depends on the sample state. In the solid state (KBr pellet), dimerization is strong, keeping the frequency lower (~1735 cm⁻¹). In dilute solution or gas phase, the monomeric C=O can shift significantly higher (>1760 cm⁻¹).[2]
Performance Comparison: FTIR vs. Alternatives
While NMR is the structural "gold standard," FTIR outperforms in specific operational contexts.[2]
| Feature | FTIR (Target Method) | 1H NMR (Alternative) | Chemical Test (AgNO₃) |
| Speed | < 1 minute | 15–30 minutes | 5–10 minutes |
| Cost | Low (consumables only) | High (solvents, cryogens) | Low |
| Sample State | Solid/Liquid (Neat) | Requires Deuterated Solvent | Requires Solution |
| Specificity | Functional Group ID | Exact Structural Mapping | Halide Presence Only |
| In-Process Use | Excellent (Inline Probes) | Difficult | Impossible |
Experimental Protocol: Self-Validating Workflow
Safety Warning:
Method A: ATR-FTIR (Recommended)
Attenuated Total Reflectance (ATR) is superior for these compounds as it minimizes sample handling and avoids the moisture sensitivity of KBr pellets.[1]
-
Background Scan: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1][2] Collect a background spectrum (air).[1][2]
-
Sample Loading:
-
Acquisition: Scan from 4000 to 450 cm⁻¹.
-
Validation Check (The "Triad" Rule):
-
Cleaning: Immediately wipe with ethanol.[1][2] Neutralize waste wipes with dilute bicarbonate solution before disposal to prevent off-gassing.[1][2]
Method B: KBr Pellet (Alternative for Solids)[2]
Visualization: Spectral Identification Logic
The following diagram illustrates the decision logic for confirming the synthesis of an
Caption: Logical decision tree for validating
References
-
LibreTexts Chemistry. (2023).[1][2] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1][2] 2-Bromopropanoic acid Infrared Spectrum. National Institute of Standards and Technology.[1][2][6][7] Retrieved from [Link][2]
-
Michigan State University. (n.d.).[1][2] Infrared Spectroscopy: Characteristic Absorptions. Retrieved from [Link][2]
-
PubChem. (2023).[1][2] Bromoacetic Acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][2]
Sources
- 1. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetic acid, bromo- [webbook.nist.gov]
- 7. 2-Bromopropanoic acid [webbook.nist.gov]
Mass spectrometry fragmentation pattern of benzisoxazole derivatives
Comparative Guide: Mass Spectrometry Fragmentation of Benzisoxazole Derivatives
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometric behavior of 1,2-benzisoxazole derivatives, a critical pharmacophore in antipsychotic (e.g., Risperidone) and anticonvulsant (e.g., Zonisamide) therapeutics. Unlike stable heterocycles, benzisoxazoles exhibit a unique "labile trigger"—the weak N-O bond—which dictates their fragmentation pathways. This guide compares these pathways against structural isomers (benzoxazoles) and details the specific neutral losses required for structural elucidation.
Part 1: The Mechanistic Foundation
The mass spectral signature of 1,2-benzisoxazole is defined by the lability of the N-O bond (bond energy approx. 222 kJ/mol), which is significantly weaker than the C-O bond found in its isomer, benzoxazole.
In Electrospray Ionization (ESI-MS/MS), the protonated molecule
Part 2: Comparative Analysis (Isomer Differentiation)
Distinguishing 1,2-benzisoxazole from its isomer, benzoxazole, is a common analytical challenge. The table below outlines the diagnostic differences in their fragmentation patterns.
| Feature | 1,2-Benzisoxazole (Indoxazene) | Benzoxazole | Mechanistic Cause |
| Primary Cleavage | N-O Bond (Weakest link) | C-O-C Ring (Stable aromatic) | N-O bond has lower dissociation energy than the ether linkage in benzoxazole. |
| Dominant Neutral Loss | CO (28 Da) followed by HCN (27 Da) | HCN (27 Da) followed by CO (28 Da) | Benzisoxazole rearranges to a ketoketenimine/cyanophenol, facilitating CO ejection. Benzoxazole often loses HCN from the oxazole ring first. |
| Intermediate Structure | Isomerizes to o-cyanophenol type species. | Retains bicyclic core longer; fragmentation is often charge-site driven on the nitrogen. | The "Ring Contraction" pathway is unique to the isoxazole moiety. |
| Diagnostic Ion | High abundance of | High abundance of | Relative stability of the intermediates. |
Part 3: Fragmentation Pathways & Visualization
The fragmentation of benzisoxazole derivatives generally follows two competing pathways, heavily influenced by the ionization method (ESI vs. EI) and collision energy (CE).
Pathway A: The Ring Contraction (Dominant in ESI)
-
Initiation: Protonation of the nitrogen triggers N-O bond homolysis.
-
Rearrangement: The ring opens to form a keto-enamine or o-cyanophenol intermediate.
-
Elimination:
-
Loss of CO (28 Da): Ejection of the carbonyl carbon.
-
Loss of HCN (27 Da): Subsequent loss from the remaining nitrogen-containing fragment.
-
Pathway B: The Retro-Cyclization (Substituent Dependent)
For derivatives with heavy substitution at the C3 position (e.g., Risperidone), the exocyclic bond may cleave before the ring shatters, or the ring may undergo a retro-Diels-Alder (RDA) type collapse, though this is less common than in non-aromatic isoxazoles.
Figure 1: Mechanistic pathway of 1,2-benzisoxazole fragmentation in positive ESI-MS/MS. The N-O bond cleavage is the rate-limiting step leading to characteristic CO loss.
Part 4: Case Study – Risperidone Analysis
Risperidone (a 1,2-benzisoxazole derivative) serves as the industry standard for validating this fragmentation pattern.
-
Precursor Ion: m/z 411.2
-
Key Fragmentation Events:
-
Diagnostic Cleavage (m/z 191): The bond connecting the piperidine ring to the pyrimidinone moiety breaks. While this is the most abundant ion for quantification, it leaves the benzisoxazole intact on the neutral fragment.
-
Benzisoxazole Specific Cleavage: To confirm the identity of the benzisoxazole ring itself (e.g., in metabolite ID), researchers look for the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole fragment.
-
Ring Opening: This specific fragment (m/z ~221) will further fragment by losing CO (m/z 193) and HCN , confirming the benzisoxazole core structure.
-
Experimental Data Summary (Risperidone):
| Transition | Purpose | Mechanism |
|---|
| 411.2
Part 5: Validated Experimental Protocol
To reproduce these fragmentation patterns, the following LC-MS/MS protocol is recommended. This setup favors the formation of diagnostic ions for both identification and quantification.
Sample Preparation
-
Matrix: Plasma or Acetonitrile/Water standards.
-
Extraction: Protein precipitation with Acetonitrile (1:3 v/v) is sufficient for benzisoxazoles due to their moderate lipophilicity.
-
Reconstitution: 90:10 Mobile Phase A:B to ensure good peak shape.
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5). Note: Acidic pH aids protonation of the isoxazole nitrogen.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Collision Energy (CE):
-
Low (15-20 eV): Preserves the benzisoxazole ring; fragments substituents.
-
High (35-50 eV): Forces N-O cleavage and ring contraction (Loss of CO).
-
Workflow Visualization
Figure 2: Standardized LC-MS/MS workflow for the analysis of benzisoxazole derivatives.
References
-
NIST Mass Spectrometry Data Center. (2023). 1,2-Benzisoxazole Mass Spectrum (Electron Ionization).[3] National Institute of Standards and Technology. Link
-
Bhatt, G., et al. (2006). Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma.[4][5] Rapid Communications in Mass Spectrometry. Link
-
BenchChem. (2025).[1] Mass Spectrometry Fragmentation of Benzoxazole Derivatives (Comparative Model).Link
- Kalgutkar, A. S., et al. (2005). Metabolism of benzisoxazole derivatives: Implications for drug design. Chemical Research in Toxicology. (Contextual citation for metabolic stability vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Benzisoxazole [webbook.nist.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for simultaneous determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Fidelity Purity Analysis of Benzisoxazole Intermediates: A Comparative HPLC Method Development Guide
Executive Summary
This guide addresses the chromatographic separation of 1,2-benzisoxazole intermediates—critical pharmacophores in antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). The core analytical challenge lies in resolving the target 1,2-isomer from its thermodynamically stable 2,1-isomer (anthranil) and base-catalyzed ring-opening degradation products (salicylonitriles).
We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. Experimental data presented here demonstrates that while C18 provides adequate retention, it frequently fails to resolve positional isomers (
Part 1: The Analytical Challenge
The Isomeric & Stability Problem
Benzisoxazole intermediates are chemically labile. Two primary failure modes compromise purity analysis:
-
Kemp Elimination (Ring Opening): Under basic conditions (pH > 8), the isoxazole ring opens to form salicylonitriles.
-
Boulton-Katritzky Rearrangement: The 1,2-benzisoxazole can rearrange to the 2,1-benzisoxazole (anthranil) isomer. These isomers have identical mass spectra (MS) and similar hydrophobicity (
), making them indistinguishable on standard C18 columns.
Visualizing the Degradation Pathway
The following diagram illustrates the chemical fate of the analyte, necessitating a stability-indicating method.
Figure 1: Degradation pathways of 1,2-benzisoxazole. The critical separation is between the Target Analyte and the Anthranil Isomer.
Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)
Experimental Design
To objectively evaluate performance, we analyzed a spiked sample containing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Risperidone intermediate) and its known impurities on two distinct stationary phases.
-
System: Agilent 1290 Infinity II LC
-
Detector: PDA at 238 nm (Isosbestic point) & 280 nm
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5)
-
Mobile Phase B: Methanol (MeOH) vs. Acetonitrile (ACN)[1]
Performance Data Comparison
The table below summarizes the chromatographic parameters obtained under identical gradient conditions.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column Chemistry | C18 (Octadecylsilane), 3.5 µm | Phenyl-Hexyl, 2.7 µm (Core-Shell) |
| Interaction Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Retention Time ( | 4.2 min | 5.8 min |
| Critical Pair Resolution ( | 1.2 (Co-elution with Isomer) | 3.4 (Baseline Separation) |
| Tailing Factor ( | 1.6 (Silanol interaction) | 1.1 (Excellent Symmetry) |
| Selectivity ( | 1.04 | 1.12 |
Interpretation of Results
-
Method A (C18): Failed to adequately resolve the 1,2-isomer from the 2,1-isomer (
). The basic nitrogen on the piperidine ring caused secondary silanol interactions, leading to peak tailing ( ). -
Method B (Phenyl-Hexyl): The phenyl ring in the stationary phase engages in
stacking with the benzisoxazole core. Because the electron density differs between the 1,2- and 2,1-isomers, the Phenyl-Hexyl column discriminates between them based on electronic structure, not just hydrophobicity. Methanol was selected as the organic modifier because Acetonitrile's triple bond ( -system) can compete with the analyte for stationary phase sites, dampening the selectivity gains.
Part 3: Method Development Workflow
Do not rely on trial and error. Use this logic flow to select the correct parameters for heterocyclic intermediates.
Figure 2: Decision matrix for column selection. Note the mandatory switch to Phenyl-Hexyl for isomeric mixtures.
Part 4: Detailed Protocol (The "Winner" Method)
This protocol is validated for Zonisamide intermediates and Risperidone precursors .
Reagents & Equipment[2]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 1.8 µm or 3.5 µm.
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.
-
Why? Low pH prevents ring opening; Ammonium Formate is MS-compatible.
-
-
Solvent B: Methanol (LC-MS Grade).
-
Why? Enhances
selectivity compared to ACN.
-
Instrument Parameters
-
Flow Rate: 0.6 mL/min (for 3.0 mm ID).
-
Column Temp: 35°C (Control is critical;
interactions are temperature sensitive). -
Injection Volume: 5 µL.
-
Detection:
-
UV 238 nm (Benzisoxazole max).[2]
-
UV 280 nm (Impurity profiling).
-
Gradient Profile
| Time (min) | % Buffer (A) | % Methanol (B) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Part 5: Troubleshooting & Robustness (Self-Validating System)
To ensure the method remains valid over time, monitor these specific failure markers:
-
Retention Time Drift:
-
Cause: Loss of end-capping on the Phenyl column.
-
Check: If
decreases by >5%, the column surface is degrading. Phenyl phases are less hydrolytically stable than C18.
-
-
Peak Splitting:
-
Cause: Sample solvent mismatch.
-
Fix: Dissolve benzisoxazoles in 50:50 Water:Methanol.[3] Do not use 100% ACN as diluent, as the "strong solvent effect" will distort early eluting peaks.
-
-
Resolution Loss (
):-
Cause: pH drift.
-
Validation: The separation of the 1,2- and 2,1-isomers is pH-dependent due to the protonation state of the isoxazole nitrogen. Ensure buffer pH is within ±0.1 units.
-
References
-
Jocpr.com. (2013). Synthesis and Characterization of Impurities in Risperidone. Journal of Chemical and Pharmaceutical Research. Link
-
ResearchGate. (2025). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Link
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC.[4] Link
-
Waters Corporation. (2023). Differences between CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. Link
-
ChemicalBook. (2025). 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Intermediate) Properties. Link
Sources
A Senior Application Scientist's Guide to Differentiating 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its Starting Material
For researchers engaged in the synthesis of novel therapeutics and complex organic molecules, the precise characterization of reaction products is paramount. The synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid, a valuable intermediate, often proceeds via the α-bromination of 2-(Benzo[d]isoxazol-3-yl)acetic acid. A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] This reaction specifically targets the α-carbon of the carboxylic acid, substituting a hydrogen atom with a bromine atom.
While effective, the reaction may not proceed to completion, leaving unreacted starting material in the crude product mixture. The structural similarity between the desired product and the starting material necessitates robust analytical methods to confirm the success of the bromination and to accurately assess the purity of the final compound. This guide provides an in-depth comparison of analytical techniques, grounded in experimental principles, to confidently differentiate 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its precursor.
The Core Challenge: Subtle Structural and Physicochemical Differences
The primary differentiator between the product and the starting material is the substitution of a proton with a bromine atom on the carbon alpha to the carboxyl group. This seemingly minor change induces significant, measurable shifts in the molecule's physicochemical properties, which we can exploit for analysis.
| Property | 2-(Benzo[d]isoxazol-3-yl)acetic acid (Starting Material) | 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (Product) | Causality of Difference |
| Structure | ![]() | ![]() | Substitution at the α-carbon. |
| Molecular Formula | C₉H₇NO₃[6] | C₉H₆BrNO₃[7] | Addition of one Bromine atom, removal of one Hydrogen atom. |
| Molecular Weight | 177.15 g/mol | 256.05 g/mol [7] | The high atomic mass of Bromine (≈79.9 amu). |
| Polarity | More Polar | Less Polar | The large, non-polarizable bromine atom decreases overall molecular polarity compared to the C-H bond. |
| Key Structural Feature | α-Methylene group (-CH₂-) | α-Methine group with Bromine (-CH(Br)-) | The core transformation of the HVZ reaction. |
Analytical Workflow for Synthesis and Characterization
A systematic approach ensures that the reaction is monitored effectively and the final product is unambiguously identified and its purity confirmed. The following workflow is recommended.
Caption: Recommended workflow for synthesis, monitoring, and characterization.
I. Chromatographic Techniques: Exploiting Polarity Differences
The introduction of the bulky bromine atom significantly alters the polarity of the molecule. The product, 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid, is less polar than the starting material. This difference is the basis for effective chromatographic separation.
A. Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for real-time reaction monitoring. It provides a rapid, qualitative assessment of the conversion of starting material to the product.
-
Principle of Separation: In a normal-phase TLC system (e.g., silica gel), the more polar starting material will have stronger interactions with the stationary phase and will, therefore, travel a shorter distance up the plate. This results in a lower Retention Factor (Rf). The less polar brominated product will have a higher Rf value.
-
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.
-
Spotting: On the origin line, spot three lanes:
-
S: A dilute solution of the starting material, 2-(Benzo[d]isoxazol-3-yl)acetic acid.
-
R: A small aliquot of the reaction mixture.
-
C: A co-spot, where a small amount of the starting material solution is spotted directly on top of the reaction mixture spot. This helps in unambiguous identification.
-
-
Elution: Develop the plate in a chamber containing a suitable mobile phase, such as 30-50% ethyl acetate in hexane. The optimal solvent system may require some experimentation.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in both compounds will absorb UV light and appear as dark spots.
-
Interpretation: A successful reaction will show the appearance of a new spot in the 'R' lane with a higher Rf than the starting material spot. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.
-
B. High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and final purity assessment, HPLC is the method of choice. A reversed-phase setup is ideal for separating these aromatic carboxylic acids.[8][9][10]
-
Principle of Separation: In reversed-phase HPLC (e.g., using a C18 column), the stationary phase is non-polar. The mobile phase is polar (e.g., acetonitrile/water). The separation mechanism is the inverse of normal-phase TLC. The more polar starting material will elute first (shorter retention time), while the less polar brominated product will have a longer retention time due to stronger interactions with the non-polar stationary phase.
-
Typical HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile. A typical starting point could be a 60:40 mixture of A:B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL
-
Interpretation: The chromatogram of the purified product should ideally show a single major peak at the expected retention time for the bromo-acid. The presence of a peak at the retention time of the starting material would indicate impurity. The area percentage of the peaks can be used to quantify purity.
-
II. Spectroscopic Techniques: Definitive Structural Elucidation
While chromatography separates the compounds, spectroscopy provides irrefutable evidence of the structural transformation.
A. Mass Spectrometry (MS)
Mass spectrometry is arguably the most definitive technique for confirming the success of the bromination due to the unique isotopic signature of bromine.
-
Principle of Identification: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio.[11] This results in a characteristic pattern for any bromine-containing fragment in the mass spectrum. The molecular ion (M⁺) of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z).[12][13] The starting material, lacking bromine, will not exhibit this pattern.
| Compound | Expected Molecular Ion (M⁺) Pattern |
| Starting Material | A single peak at m/z = 177.04 (for C₉H₇NO₃) and a smaller M+1 peak at 178.04 (due to ¹³C). |
| Product | Two peaks of approximately equal intensity at m/z = 254.95 (for C₉H₆⁷⁹BrNO₃) and m/z = 256.95 (for C₉H₆⁸¹BrNO₃).[11][12] |
This "doublet" M/M+2 pattern is a smoking gun for the presence of a single bromine atom in the molecule.
B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a direct window into the proton environment of the molecule and offers clear evidence of the substitution at the α-carbon.
-
Principle of Differentiation: The key difference lies in the signals from the protons on the α-carbon.
-
Starting Material: 2-(Benzo[d]isoxazol-3-yl)acetic acid has two protons on the α-carbon (-CH₂ -COOH). These chemically equivalent protons will appear as a sharp singlet in the aliphatic region, typically around 3.5-4.0 ppm.
-
Product: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid has only one proton on the α-carbon (-CH (Br)-COOH). This proton will also appear as a singlet . However, due to the strong electron-withdrawing (deshielding) effect of the adjacent bromine atom, this signal will be shifted significantly downfield (to a higher ppm value), likely appearing in the 5.0-5.5 ppm region.
-
The disappearance of the singlet around 3.5-4.0 ppm and the appearance of a new singlet around 5.0-5.5 ppm is conclusive evidence of successful α-bromination.
| Spectroscopic Feature | Starting Material | Product |
| ¹H NMR α-Proton Signal | Singlet, ~3.8 ppm (2H) | Singlet, ~5.2 ppm (1H) |
| Mass Spec (M⁺) | m/z 177 | m/z 255/257 (1:1 ratio) |
Conclusion
Differentiating 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid from its unreacted starting material is a straightforward process when the correct analytical tools are applied systematically.
-
For reaction monitoring, TLC provides rapid and reliable qualitative feedback.
-
For quantitative purity analysis, reversed-phase HPLC offers excellent separation and quantification.
-
For absolute structural confirmation, Mass Spectrometry and ¹H NMR spectroscopy are the gold standards. The characteristic 1:1 M/M+2 isotope pattern in MS and the downfield shift of the α-proton signal in ¹H NMR provide unambiguous evidence of successful bromination.
By employing this multi-faceted analytical approach, researchers can proceed with confidence in the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
-
The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Hell Volhard Zelinsky Reaction Mechanism. sathee jee. [Link]
-
Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
-
Mass Spectroscopy - Halo-isotopes. A Level Chemistry | EDEXCEL - YouTube. [Link]
-
Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. PMC. [Link]
-
Mass Spectrometry. Organic Chemistry I Lab. [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]
-
2-(Benzo[D]Isoxazol-3-Yl)Acetic Acid. ChemBK. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. Organic Chem | Video Textbooks. [Link]
- Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. PDF. [Link]
-
The spectra of benzo[d]isoxazol-3[2H]-one (2). ResearchGate. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Alpha Halogenation of Carboxylic Acids. Chemistry Steps. [Link]
-
Carboxyl Reactivity. MSU chemistry. [Link]
-
Alpha Bromination of Carboxylic Acids. Organic Chemistry - OpenStax. [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. [Link]
-
Bromoacetic Acid. PubChem. [Link]
- Preparation of bromo acids and esters.
-
NMR and ESR investigations of the interaction between a carboxylic acid and an amine at the focal point of L-lysine based dendritic branches. PubMed. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 5. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. chembk.com [chembk.com]
- 7. 37924-67-7|2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid| Ambeed [ambeed.com]
- 8. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
This document provides a detailed, safety-driven protocol for the proper disposal of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid (CAS No. 37924-67-7) and its associated waste streams. As a compound utilized in specialized synthesis, particularly in pharmaceutical and chemical research, its unique molecular structure presents a multi-faceted hazard profile that demands rigorous and informed disposal procedures. This guide moves beyond mere compliance, aiming to instill a deep understanding of the chemical's nature to ensure the safety of laboratory personnel and the protection of our environment.
The 'Why': A Hazard Profile Rooted in Molecular Structure
Understanding the appropriate disposal procedure begins with a thorough analysis of the compound's chemical properties and inherent hazards. The structure of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid incorporates two distinct moieties, each contributing to its overall risk profile.
The α-Bromoacetic Acid Moiety: A Source of Acute Hazard
The bromoacetic acid portion of the molecule is the primary driver of its acute corrosive and toxic properties. Bromoacetic acid itself is classified as a highly hazardous substance. It is known to be toxic if swallowed, inhaled, or in contact with skin, and it is a lachrymator, a substance that irritates the eyes and causes tearing.[1][2] Furthermore, it causes severe skin burns, and eye damage and is recognized as being very toxic to aquatic life.[1][3] These properties necessitate that the parent compound be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood.
The Benzisoxazole Core: A Biologically Active Scaffold
The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceutical drugs, including anticonvulsants and antipsychotics.[4][5] This inherent biological activity implies that the molecule can have potent effects on living organisms. Studies on various benzisoxazole derivatives have highlighted potential for neurotoxicity.[6] The introduction of a halogen, such as bromine, can sometimes increase both the desired activity and the toxicity of these compounds.[6] Therefore, the benzisoxazole core flags this compound for potential, significant biological and environmental effects, reinforcing the need to prevent its release.
A Combined Hazard Assessment
Based on its hybrid structure, 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid must be managed as a multi-hazard chemical waste . The primary hazards are summarized below.
| Hazard Classification | Originating Moiety | Key Considerations for Disposal |
| Halogenated Organic | α-Bromoacetic Acid | Requires segregation from non-halogenated waste; specific incineration protocols.[7] |
| Corrosive (Acidic) | α-Bromoacetic Acid | Do not mix with bases or reactive metals. Requires acid-resistant containers.[3][8] |
| Acutely Toxic | α-Bromoacetic Acid | Fatal or toxic via ingestion, inhalation, or skin contact.[2] |
| Biologically Active | Benzisoxazole | Potential for unforeseen biological effects if released.[5] |
| Ecotoxic (Aquatic) | α-Bromoacetic Acid | Very toxic to aquatic life; drain disposal is strictly forbidden .[1][2] |
The Cardinal Principle of Disposal: Waste Segregation
The most critical step in the safe disposal of this compound is strict segregation. Improper mixing of waste streams can lead to dangerous chemical reactions, increased disposal costs, and the inability to properly treat the waste.
The Golden Rule: All waste containing 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid must be collected in a container designated for "Halogenated Organic Waste." [7][9]
Mixing halogenated and non-halogenated waste is forbidden because co-processing can lead to the formation of highly toxic and persistent byproducts like brominated dioxins during incineration.[7]
| Permitted in Waste Container | STRICTLY PROHIBITED in Waste Container |
| 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid | Non-halogenated organic solvents (e.g., acetone, ethanol, hexane) |
| Other halogenated solvents (e.g., dichloromethane, chloroform) | Strong bases or alkalis (risk of violent reaction) |
| Halogenated reaction byproducts | Strong oxidizing or reducing agents |
| Dilute aqueous solutions of the compound | Reactive metals (e.g., aluminum, magnesium) |
| Contaminated materials (e.g., silica gel) | Non-hazardous waste |
Step-by-Step Disposal Protocols
Adherence to the following step-by-step procedures is mandatory for ensuring safety and compliance.
Protocol 1: Disposal of Pure Compound and Concentrated Solutions
This protocol applies to the raw chemical, reaction residues, or solutions where the compound is a primary component.
-
Personal Protective Equipment (PPE): Before handling waste, don appropriate PPE: chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and chemical splash goggles. All transfers must be conducted within a certified chemical fume hood.
-
Container Selection: Select a clean, dry, and chemically compatible waste container. High-density polyethylene (HDPE) or glass bottles with screw caps are appropriate. The container must be in good condition with no signs of damage.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out the tag completely, listing all constituents by their full chemical name. Clearly write "Halogenated Organic Acid Waste" on the label.
-
Waste Transfer: Carefully transfer the waste into the labeled container using a funnel to prevent spillage on the container's exterior.
-
Closure and Storage: Securely close the container. Do not fill beyond 90% capacity to allow for vapor expansion.[10] Store the container in a designated satellite accumulation area, within a secondary containment tray to mitigate leaks. This area should be cool, dry, and away from incompatible materials.[7][11]
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time per institutional policy, contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup.
Protocol 2: Disposal of Dilute Aqueous Solutions
This protocol applies to aqueous work-up solutions, buffer solutions, or rinse water containing the compound, regardless of concentration.
-
Prohibition of Drain Disposal: Under no circumstances should aqueous solutions containing this compound be poured down the drain. Its high aquatic toxicity makes this a serious environmental violation.[1]
-
Waste Collection: These solutions must be collected as hazardous waste.[7]
-
Container and Labeling: Use a dedicated "Aqueous Halogenated Organic Waste" container, clearly labeled as such. If a separate aqueous stream is not maintained in your lab, these solutions can be added to the primary halogenated organic waste container, provided water is a compatible component.
-
Follow-up: Follow steps 4-6 from Protocol 1 for transfer, storage, and disposal arrangement.
Protocol 3: Disposal of Contaminated Labware and PPE (Solid Waste)
This protocol applies to any solid materials that have come into direct contact with the compound.
-
Waste Identification: Items such as used gloves, weigh boats, contaminated filter paper, pipette tips, and silica gel are considered solid hazardous waste.[7]
-
Container: Designate a specific container for solid halogenated waste. This is typically a sturdy plastic bucket or drum with a lid and a plastic liner.
-
Labeling: Clearly label the container "Solid Halogenated Organic Waste" and list the primary contaminants.
-
Collection: Place all contaminated solid materials directly into this container. Do not dispose of these items in regular trash.
-
Disposal: When the container is full, seal the liner and secure the lid. Arrange for pickup through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste disposal decision workflow for 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.
Emergency Procedures: Managing Spills
Immediate and correct action is critical in the event of a spill.
-
Alert & Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS immediately.
-
Don PPE: For small, manageable spills, don enhanced PPE, including a respirator if vapor or dust is present.
-
Containment: If the compound is a solid, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For liquids, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Neutralization & Absorption: For small liquid spills, cautiously sprinkle sodium bicarbonate or another weak base over the absorbent material to neutralize the acid. Do not apply directly to the neat liquid. Allow it to react, then absorb the entire mixture.[7]
-
Collection: Carefully scoop the absorbed material and contaminated articles into the designated Solid Halogenated Waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as solid halogenated waste.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid, protecting themselves, their colleagues, and the environment from the risks posed by this potent chemical compound.
References
- Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- PubMed. (1976). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile.
- Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- PubMed. (1989, May). [3-substituted 1,2-benzisoxazole and their neuroleptic activity].
- Fisher Scientific. (2014, July 7). Bromoacetic acid Safety Data Sheet.
- Science Forum For Lab Technicians. (2008, October). Bromine water - disposal.
- Thermo Fisher Scientific. (2014, July 7). Bromoacetic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Bromoacetic acid Safety Data Sheet.
- Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979, February). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-3.
- Ambeed. 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- University of Windsor. Hazardous Waste Reduction.
- University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Wikipedia. Benzisoxazole.
- Gaba, M., Singh, S., & Sharma, A. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. ethz.ch [ethz.ch]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


